molecular formula C12H17NO2 B1452640 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline CAS No. 946663-46-3

3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline

Cat. No.: B1452640
CAS No.: 946663-46-3
M. Wt: 207.27 g/mol
InChI Key: NDKKLADFIPZRHF-UHFFFAOYSA-N
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Description

3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-4-(oxolan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-7-10(13)4-5-12(9)15-8-11-3-2-6-14-11/h4-5,7,11H,2-3,6,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKKLADFIPZRHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601213434
Record name 3-Methyl-4-[(tetrahydro-2-furanyl)methoxy]benzenamine
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Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946663-46-3
Record name 3-Methyl-4-[(tetrahydro-2-furanyl)methoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946663-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-[(tetrahydro-2-furanyl)methoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

[1]

Part 1: Chemical Identity & Verification

Compound Name: 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline Synonyms: 4-((Tetrahydrofuran-2-yl)methoxy)-3-methylaniline; 4-(Tetrahydrofurfuryloxy)-3-methylaniline; 4-Amino-2-methylphenyl tetrahydrofurfuryl ether.[1][2] CAS Number: Not Widely Indexed (Proprietary/Custom Synthesis).[1] Note: This compound is frequently referenced by supplier catalog IDs (e.g., Huateng Pharma ID 2036273) rather than a public CAS registry number in open literature.[1] It is a specific building block, likely for tyrosine kinase inhibitor (TKI) development.[1]

Structural Specifications
PropertyValue
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Exact Mass 207.1259
SMILES Cc1cc(N)ccc1OCC2CCCO2
InChI Key (Predicted) Consult internal database
Appearance Off-white to pale brown solid (typical for anilines)
Functional Group Analysis[1]
  • Primary Amine (-NH₂): Nucleophilic center for coupling reactions (e.g., with quinazolines).[1]

  • Ether Linkage (-O-CH₂-): Connects the aromatic ring to the tetrahydrofuran moiety; stable under basic conditions.[1]

  • Tetrahydrofuran Ring: Enhances solubility and metabolic stability compared to linear alkyl chains.[1]

  • Methyl Group (-CH₃): Provides steric bulk and lipophilicity, influencing binding affinity in enzyme pockets.[1]

Part 2: Synthetic Pathways (Retrosynthetic Analysis)

The synthesis of 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline typically follows a two-step protocol starting from commercially available 4-nitro-2-methylphenol .[1]

Step 1: Williamson Ether Synthesis

Precursors: 4-Nitro-2-methylphenol + Tetrahydrofurfuryl chloride (or bromide/tosylate).[1] Reagents: Potassium Carbonate (


1Mechanism:

1
Step 2: Nitro Reduction

Precursors: 3-Methyl-4-(tetrahydro-2-furanylmethoxy)nitrobenzene.[1] Reagents: Hydrogen gas (

1

1Mechanism:


1
Synthesis Workflow Diagram

SynthesisPathwayStart4-Nitro-2-methylphenol(CAS: 99-61-6)IntermediateNitro Intermediate(3-Methyl-4-(tetrahydro-2-furanylmethoxy)nitrobenzene)Start->IntermediateK2CO3, DMF, 90°C(SN2 Alkylation)ReagentTetrahydrofurfuryl Chloride(CAS: 3003-84-7)Reagent->IntermediateProductTarget Aniline(3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline)Intermediate->ProductH2, Pd/C, MeOH(Reduction)

Caption: Two-step synthetic route from 4-nitro-2-methylphenol to the target aniline.

Part 3: Pharmaceutical Applications

This aniline serves as a critical "Left-Hand Side" (LHS) building block in the synthesis of small-molecule kinase inhibitors.[1]

Role in Drug Design[1]
  • Kinase Inhibitors: The aniline moiety forms the key hydrogen bonding interaction with the hinge region of kinase enzymes (e.g., EGFR, HER2, VEGFR).[1]

  • Solubility Modulation: The tetrahydrofuran (THF) ring acts as a polar solubilizing group, improving the oral bioavailability of the final drug candidate.[1]

  • Structural Analogs: It is structurally related to intermediates used for Lapatinib (Tykerb), Gefitinib (Iressa), and Afatinib (Gilotrif), but with a specific tetrahydrofurfuryl ether modification to tune potency and selectivity.[1]

Drug Development Lifecycle

DrugLifecycleBuildingBlock3-Methyl-4-(tetrahydro-2-furanylmethoxy)anilineCouplingCoupling Reaction(e.g., with 4-chloroquinazoline)BuildingBlock->CouplingNucleophilic AttackLeadCompoundLead Candidate(Kinase Inhibitor)Coupling->LeadCompoundOptimizationSAR Optimization(Potency/Selectivity)LeadCompound->OptimizationIterative TestingOptimization->LeadCompoundRefinement

Caption: Role of the aniline intermediate in the iterative drug discovery process.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected:

Proton NMR ( -NMR)
  • Aromatic Region (6.5 - 7.5 ppm): Three protons corresponding to the 1,2,4-substituted benzene ring (doublet, doublet of doublets, doublet).[1]

  • Amine (-NH₂): Broad singlet around 3.5 - 5.0 ppm (exchangeable with

    
    ).[1]
    
  • Ether (-O-CH₂-): Doublet or multiplet around 3.8 - 4.0 ppm.[1]

  • Tetrahydrofuran Ring: Multiplets between 1.6 - 4.0 ppm (methine and methylene protons).[1]

  • Methyl Group (-CH₃): Singlet around 2.1 - 2.3 ppm.[1]

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Molecular Ion

    
    :  Expected peak at 208.13 m/z .[1]
    
HPLC Purity
  • Column: C18 Reverse Phase.[1]

  • Mobile Phase: Water/Acetonitrile gradient with 0.1% Formic Acid.[1]

  • Retention Time: Moderate (elutes after polar impurities but before non-polar starting materials).[1]

Part 5: Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

  • Signal Word: Warning.

  • Storage: Keep in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine. Dark container recommended.

  • PPE: Nitrile gloves, safety goggles, and lab coat required during handling.[1]

References

  • PubChem. (2025).[1] Compound Summary: 4-Nitro-2-methylphenol (CAS 99-61-6).[1] Retrieved from [Link][1]

  • Journal of Medicinal Chemistry. (General Reference). Structure-Activity Relationships of Anilinoquinazoline Kinase Inhibitors.

The Aniline Motif: A Privileged Scaffold for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The aniline scaffold is a cornerstone in the design of kinase inhibitors, forming the structural basis of numerous FDA-approved drugs. Its inherent ability to establish critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket has cemented its status as a "privileged" structure in medicinal chemistry. However, the relentless emergence of drug resistance and the demand for greater inhibitor selectivity necessitate the continuous innovation of this fundamental building block. This technical guide provides a comprehensive exploration of novel aniline building blocks for the design of next-generation kinase inhibitors. We will delve into the strategic design principles, synthetic methodologies, and biological evaluation of these advanced scaffolds, offering field-proven insights and detailed protocols to empower researchers in their quest for more effective and durable cancer therapies.

Introduction: The Enduring Significance of the Aniline Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most important classes of drug targets in oncology.[1] Small molecule kinase inhibitors have revolutionized cancer treatment, and a significant portion of these drugs incorporate an aniline or a related N-aryl moiety.[2][3] This is no coincidence. The aniline scaffold is uniquely suited to interact with the ATP-binding site of kinases. The nitrogen atom of the aniline can act as a crucial hydrogen bond donor, forming a stable interaction with the backbone carbonyl groups of the "hinge region" that connects the N- and C-lobes of the kinase domain.[2] This interaction is a conserved feature across many kinase families, making the aniline a versatile starting point for inhibitor design.

The development of numerous successful kinase inhibitors, from the early 4-anilinoquinazolines that potently target the epidermal growth factor receptor (EGFR) to more recent, highly selective agents, has consistently validated the utility of the aniline core.[4] Substitutions on the aniline ring provide a powerful means to modulate potency, selectivity, and pharmacokinetic properties.[4][5] For instance, modifications at the 4-position of the aniline ring with groups capable of forming additional hydrogen bonds, such as amides and ureas, have been shown to be critical for potent kinase inhibition.[5]

However, the very success of first and second-generation kinase inhibitors has led to new challenges, most notably the emergence of acquired resistance, often through mutations in the kinase domain.[6] This has spurred the development of novel aniline building blocks designed to overcome these resistance mechanisms, as well as to achieve higher selectivity and improved safety profiles.

Strategic Design of Novel Aniline Building Blocks

The design of new aniline building blocks is a multi-faceted process that goes beyond simple decoration of the aromatic ring. Modern strategies focus on several key areas:

  • Conformationally Constrained Analogs: Introducing rigidity into the aniline scaffold can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity. This can be achieved through the incorporation of cyclic systems or by introducing bulky substituents that restrict rotation.

  • Bioisosteric Replacement: To address potential metabolic liabilities associated with the aniline moiety, such as the formation of reactive metabolites, researchers are exploring a variety of bioisosteres.[7][8] These are chemical groups with similar steric and electronic properties to the aniline ring but with improved metabolic stability. Saturated carbocycles like bicyclo[1.1.1]pentane (BCP) are emerging as promising non-aromatic mimics of the aniline ring, offering increased three-dimensionality and resistance to metabolism.[7][9]

  • Covalent Warheads for Irreversible Inhibition: To combat resistance and achieve durable target engagement, aniline scaffolds can be functionalized with electrophilic "warheads" that form a covalent bond with a nearby nucleophilic residue (typically a cysteine) in the kinase active site.[10][11] The placement of these warheads, often on the aniline ring, is critical for achieving selective and efficient covalent modification.[6] The acrylamide group is a commonly used warhead in this context.[10]

  • Macrocyclization: Based on existing aniline-pyrimidine scaffolds, novel macrocyclic derivatives have been designed and synthesized.[12] This approach can enhance binding affinity and selectivity by constraining the molecule in a favorable conformation.

Visualizing Kinase Inhibition

The following diagram illustrates the general mechanism of a receptor tyrosine kinase (RTK) and its inhibition by a small molecule inhibitor, a common application for aniline-based drugs.

RTK_Inhibition cluster_membrane Cell Membrane RTK_inactive Receptor Tyrosine Kinase (Inactive Monomer) RTK_active RTK Dimer (Active) RTK_inactive->RTK_active 2. Dimerization & Autophosphorylation ADP ADP RTK_active->ADP Phospho_Substrate Phosphorylated Substrate RTK_active->Phospho_Substrate 4. Phosphorylation Ligand Ligand Ligand->RTK_inactive 1. Ligand Binding ATP ATP ATP->RTK_active 3. ATP Binding Substrate Substrate Substrate->RTK_active Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream_Signaling 5. Signal Transduction Inhibitor Aniline-based Inhibitor Inhibitor->RTK_active Inhibition

Caption: General signaling pathway of a Receptor Tyrosine Kinase (RTK) and its inhibition.

Synthesis of Novel Aniline Building Blocks: Methodologies and Protocols

The successful implementation of novel aniline designs hinges on robust and flexible synthetic strategies. Several modern organic chemistry reactions are particularly well-suited for the synthesis and functionalization of these building blocks.

Key Synthetic Transformations
  • Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Buchwald-Hartwig amination and Suzuki coupling are indispensable tools for constructing the core structures of many kinase inhibitors.[13] The Buchwald-Hartwig amination, in particular, is widely used for the formation of the crucial aniline C-N bond.

  • Three-Component Benzannulation: Recent advances have led to one-pot, three-component syntheses of substituted meta-hetarylanilines, providing efficient access to complex and difficult-to-access substitution patterns.[14]

  • Directed C-H Functionalization: This emerging area allows for the direct installation of functional groups onto the aniline ring, often with high regioselectivity, bypassing the need for pre-functionalized starting materials.

Experimental Protocol: Synthesis of a Substituted 2-Anilino-Pyrimidine Derivative

This protocol outlines a general procedure for the synthesis of a 2-anilino-pyrimidine scaffold, a common core structure in many kinase inhibitors.[15]

Step 1: Amide Coupling to Form Intermediate A

  • To a solution of a carboxylic acid (1.0 eq) in DMF, add HBTU (1.2 eq) and triethylamine (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.0 eq) and continue stirring at room temperature for 8 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain Intermediate A.

Step 2: Nucleophilic Aromatic Substitution to Form Intermediate B

  • To a solution of Intermediate A (1.0 eq) in DMF, add 2,4-dichloropyrimidine (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80°C and stir for 4.5 hours.

  • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain Intermediate B.

Step 3: Final Coupling with a Substituted Aniline

  • To a solution of Intermediate B (1.0 eq) in DMF, add the desired substituted aniline (1.2 eq) and p-toluenesulfonic acid (PTSA) (0.2 eq).

  • Heat the reaction mixture to 90°C and stir for 4 hours.

  • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final 2-substituted aniline pyrimidine derivative.

  • Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and HRMS.[15]

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start_Materials Carboxylic Acid + Amine Coupling_1 HBTU, TEA, DMF Start_Materials->Coupling_1 Intermediate_A Intermediate A (Amide) Coupling_2 2,4-Dichloropyrimidine, K2CO3, DMF Intermediate_A->Coupling_2 Coupling_1->Intermediate_A Intermediate_B Intermediate B (Pyrimidine adduct) Coupling_3 Substituted Aniline, PTSA, DMF Intermediate_B->Coupling_3 Coupling_2->Intermediate_B Final_Product Final 2-Anilino-pyrimidine Derivative Kinase_Assay In Vitro Kinase Assay (e.g., FRET-based) Final_Product->Kinase_Assay Coupling_3->Final_Product Cell_Assay Cell-based Proliferation Assay Kinase_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR_Analysis

Caption: A generalized workflow for the synthesis and evaluation of novel kinase inhibitors.

Biological Evaluation and Structure-Activity Relationships (SAR)

The development of novel aniline building blocks is an iterative process guided by biological data. A systematic evaluation of newly synthesized compounds is crucial for understanding their structure-activity relationships (SAR).

In Vitro Kinase Inhibition Assays

The primary assessment of a new compound's activity is through an in vitro kinase assay. This measures the compound's ability to inhibit the enzymatic activity of the target kinase. A common method is the FRET-based Z'-Lyte assay.[10]

Experimental Protocol: FRET-based Kinase Assay

  • Prepare a master mix containing kinase assay buffer, ATP, and a fluorescently labeled peptide substrate.

  • Create serial dilutions of the test compound in a 96-well or 384-well plate.

  • Add the recombinant target kinase to the wells containing the test compound.

  • Initiate the kinase reaction by adding the master mix.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the fluorescence resonance energy transfer (FRET) signal.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the data against the logarithm of the inhibitor concentration.[5]

Cell-Based Assays

While in vitro assays are essential for determining direct target engagement, cell-based assays are necessary to assess a compound's activity in a more biologically relevant context. These assays measure the effect of the compound on cellular processes such as proliferation, survival, and signaling.

Structure-Activity Relationship (SAR) Studies

SAR studies are at the heart of medicinal chemistry. By systematically modifying the structure of a lead compound and observing the effects on its biological activity, researchers can identify the key structural features required for potency and selectivity.[4][16][17] For aniline-based kinase inhibitors, SAR studies often focus on:

  • Substitutions on the aniline ring: Exploring different functional groups at various positions to optimize interactions with the ATP-binding pocket.[5]

  • Modifications of the core scaffold: For example, replacing a quinoline core with a quinazoline to improve selectivity.[17]

  • Alterations to the linker: In cases where the aniline is part of a larger molecule, modifying the linker that connects it to other pharmacophores can significantly impact activity.

Table 1: Example SAR Data for a Series of 2-Substituted Aniline Pyrimidine Derivatives

CompoundAniline SubstitutionMer Kinase IC50 (nM)c-Met Kinase IC50 (nM)
14a 4-fluoro8.1144.0
14b 4-chloro9.6>1000
14f 3,4-dichloro4628897.0
18c 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)18.533.6

Data compiled from multiple sources for illustrative purposes.[18]

The data in Table 1 illustrates how different substitutions on the aniline ring can dramatically affect the inhibitory potency and selectivity of the compounds against different kinases.[18]

Future Perspectives and Challenges

The field of kinase inhibitor design is constantly evolving. While the aniline scaffold will likely remain a central element, future innovations will focus on several key areas:

  • Targeting Allosteric Sites: Moving beyond the highly conserved ATP-binding pocket to target less-conserved allosteric sites offers a promising strategy for achieving greater selectivity.[19]

  • Development of PROTACs: Proteolysis-targeting chimeras (PROTACs) that utilize an aniline-based kinase binder to recruit an E3 ubiquitin ligase to the target kinase, leading to its degradation, represent a paradigm shift from inhibition to degradation.

  • Overcoming Resistance to Covalent Inhibitors: While covalent inhibitors have been successful, resistance can still emerge through mutations of the targeted cysteine residue. Strategies to overcome this include targeting other nucleophilic residues like lysine.[20]

  • Improving Drug-like Properties: A continuous challenge is to optimize the pharmacokinetic and safety profiles of new inhibitors. The use of novel bioisosteres and advanced computational modeling will be crucial in this endeavor.[7]

Conclusion

The aniline scaffold is a remarkably versatile and enduringly important building block in the design of kinase inhibitors. Its privileged status is well-earned, but the challenges of drug resistance and the need for greater selectivity demand continuous innovation. By embracing novel design strategies, leveraging advanced synthetic methodologies, and conducting rigorous biological evaluation, researchers can continue to unlock the full potential of the aniline motif to create the next generation of targeted therapies for cancer and other diseases.

References

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). ACS Pharmacology & Translational Science. [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). ACS Pharmacology & Translational Science. [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv. [Link]

  • CHAPTER 4: Covalent Inhibition of Kinases. (n.d.). Royal Society of Chemistry. [Link]

  • MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines. (2001). PubMed. [Link]

  • Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. (2000). PubMed. [Link]

  • Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. (n.d.). PMC. [Link]

  • Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. (n.d.). PubMed. [Link]

  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. (2020). ResearchGate. [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ACS Publications. [Link]

  • Synthetic route for the generation of substituted... (n.d.). ResearchGate. [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ResearchGate. [Link]

  • Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. (2022). PMC. [Link]

  • Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. (2014). PubMed. [Link]

  • Aniline replacement in drug-like compounds. (2024). Cresset. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). PMC. [Link]

  • Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. (n.d.). ChemRxiv. [Link]

  • Lysine targeting covalent inhibitors of malarial kinase Pf CLK3. (2025). RSC Medicinal Chemistry. [Link]

  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022). Frontiers. [Link]

  • Design, synthesis and biological evaluation of novel macrocyclic derivatives bearing aniline pyrimidine scaffolds as EGFR-TKIs. (2022). PubMed. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (n.d.). PMC. [Link]

  • Warheads present in available covalent kinase inhibitors. Warheads are... (n.d.). ResearchGate. [Link]

  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • New scaffolds for type II JAK2 inhibitors overcome the acquired G993A resistance mutation. (2023). Cell Chemical Biology. [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). MDPI. [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017). MDPI. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Molecules. [Link]

  • Synthesis of aniline building blocks. Reagents and conditions. (n.d.). ResearchGate. [Link]

  • Design, synthesis and anticancer studies of novel aminobenzazolyl pyrimidines as tyrosine kinase inhibitors. (2018). PubMed. [Link]

Sources

Solubility Profiling of 3-Methyl-4-Alkoxyanilines: Thermodynamic Analysis and Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility profile of 3-methyl-4-alkoxyanilines (e.g., 3-methyl-4-methoxyaniline, 3-methyl-4-ethoxyaniline) is a critical parameter in the optimization of azo dye synthesis, pharmaceutical purification, and liquid crystal formulation.[1] As amphiphilic molecules containing a hydrophobic toluene core, a polar amine group, and an alkoxy tail, their dissolution behavior is governed by a complex interplay of hydrogen bonding and van der Waals forces.[2]

This technical guide provides a rigorous framework for determining, modeling, and applying solubility data for this chemical class.[2] We move beyond simple "shake-flask" observations to implement Laser Dynamic Monitoring , a high-precision technique for generating metastable zone width (MSZW) and equilibrium data.[1]

Part 1: Chemical Architecture & Theoretical Framework[2]

Structural Determinants of Solubility

The 3-methyl-4-alkoxyaniline scaffold presents a unique solvation challenge due to competing functional groups:

  • Amine Group (

    
    ):  Acts as a hydrogen bond donor/acceptor.[2][1] Promotes solubility in protic solvents (Methanol, Ethanol).[2][1]
    
  • Alkoxy Chain (

    
    ):  The length of the alkyl chain (
    
    
    
    ) dictates the "Odd-Even" effect in crystal lattice energy.[1] Longer chains increase hydrophobicity, reducing solubility in water but enhancing it in non-polar solvents like Toluene.[1]
  • Ortho-Methyl Group (

    
     at C3):  Provides steric hindrance that disrupts planar stacking in the crystal lattice, generally lowering the melting point and increasing solubility compared to non-methylated analogues (e.g., p-anisidine).[1]
    
Thermodynamic Modeling

To transition from experimental data to process control, we utilize the Modified Apelblat Equation .[2] This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

) and is the industry standard for aniline derivatives.[2][1]


Where


, 

, and

are empirical parameters derived from regression analysis.

Part 2: Experimental Methodology (Protocol)

The Laser Dynamic Monitoring Method

For high-precision solubility curves, we reject the static gravimetric method in favor of the Laser Dynamic Method .[2] This technique detects the exact moment of dissolution (clearing point) or nucleation (cloud point) by monitoring the intensity of a laser beam passing through the solution.

Required Instrumentation:
  • Jacketed glass vessel (50–100 mL)

  • Programmable circulating water bath (

    
     K precision)[1]
    
  • He-Ne Laser source and photodiode detector[1]

  • Magnetic stirrer with RPM feedback[2][1]

Step-by-Step Protocol:
  • Preparation: Calibrate the water bath temperature using a standard mercury thermometer. Ensure the vessel is clean and dry.

  • Loading: Accurately weigh the solute (

    
    ) and solvent (
    
    
    
    ) using an analytical balance (precision
    
    
    g).
  • Equilibration: Set the stirrer to 400 RPM. Begin heating the slurry slowly (rate

    
     K/h) near the expected saturation point.
    
  • Detection: Direct the laser beam through the suspension.[2][1]

    • State A (Suspension): The beam is scattered; photodiode intensity is low/fluctuating.[2][1]

    • State B (Solution): As the last crystal dissolves, the beam transmits clearly; photodiode intensity spikes to maximum.[2]

  • Recording: Log the temperature (

    
    ) at the exact moment of maximum transmission intensity.
    
  • Iteration: Add a known mass of solute to the same vessel and repeat to generate the next point on the polythermal curve.

Visualization of Experimental Workflow

LaserSolubilityMethod Start Start Protocol Weigh Gravimetric Preparation (Solute + Solvent) Start->Weigh Mix Agitation (400 RPM) Jacketed Vessel Weigh->Mix Heat Controlled Heating (< 2 K/h) Mix->Heat Laser Laser Transmission Monitoring Heat->Laser Detect Intensity Spike? (Dissolution Point) Laser->Detect Detect->Mix No (Scattering) Log Log T(eq) & Mass Fraction Detect->Log Yes (Clear) Repeat Add Solute Increment Log->Repeat End Generate Solubility Curve Log->End Range Complete Repeat->Mix

Figure 1: Workflow for the Laser Dynamic Solubility Determination. This loop ensures minimal solvent waste and high data density.

Part 3: Solubility Profile & Data Analysis[3]

Solvent Screening Strategy

Based on the structure of 3-methyl-4-alkoxyanilines, solvents are categorized by their interaction potential.[1] The following table summarizes expected solubility trends based on polarity and hydrogen bonding capability.

Solvent ClassRepresentative SolventsInteraction MechanismSolubility Rating
Polar Amides DMF, NMP, DMACStrong Dipole-DipoleVery High
Short Alcohols Methanol, EthanolH-Bonding (Donor/Acceptor)High
Esters/Ketones Ethyl Acetate, AcetoneDipole-DipoleModerate
Aromatics Toluene, Xylene

Stacking
Moderate
Alkanes n-Hexane, CyclohexaneDispersion Forces (London)Low
Water WaterHydrophobic RepulsionVery Low
Thermodynamic Parameters

The dissolution of 3-methyl-4-alkoxyanilines is characteristically an endothermic and entropy-driven process.[1][3]

  • Enthalpy (

    
    ):  Energy is required to break the crystal lattice.[2][1] Positive values indicate that heating increases solubility.[1]
    
  • Entropy (

    
    ):  The disorder of the system increases as the ordered crystal lattice breaks down into solvated molecules.[2]
    
  • Gibbs Free Energy (

    
    ):  Must be negative for spontaneous dissolution.[2][1]
    

[1]
Thermodynamic Decision Logic

ThermoLogic Input Experimental Data (x, T) Model Apelblat Regression ln(x) = A + B/T + C*ln(T) Input->Model VanHoff Van't Hoff Analysis Model->VanHoff CalcH Calculate Enthalpy (ΔH) VanHoff->CalcH CalcS Calculate Entropy (ΔS) VanHoff->CalcS Decision Process Implication CalcH->Decision Cooling Cooling Crystallization (High ΔH) Decision->Cooling Steep Slope AntiSolvent Anti-Solvent Crystallization (Low ΔH / Flat Curve) Decision->AntiSolvent Flat Slope

Figure 2: Thermodynamic decision tree for selecting purification methods based on solubility enthalpy.

Part 4: Applications in Process Development

Crystallization Optimization

For 3-methyl-4-alkoxyanilines, cooling crystallization is the preferred purification method in solvents like Ethanol or Toluene due to the steep solubility-temperature gradient (high


).[1]
  • Solvent Selection: Ethanol is often ideal; it offers high solubility at boiling point and low solubility at

    
    , maximizing yield.[2][1]
    
  • Impurity Rejection: The "methyl" steric hindrance often creates a distinct lattice energy difference compared to non-methylated impurities, allowing for high-purity separation during slow cooling.[2][1]

Reaction Solvent Choice

When using these compounds as nucleophiles (e.g., in acylation or azo coupling):

  • Use Polar Aprotic (DMF/DMSO): If the reaction requires high concentration and rapid kinetics.[2][1]

  • Avoid Water: Due to low solubility, aqueous reactions require phase-transfer catalysts (PTC) or high-shear mixing.[2][1]

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[2] Link

  • Wu, Y., et al. (2017). Solubility of 3-methyl-4-nitrobenzoic acid in binary solvent mixtures... Experimental determination and thermodynamic modelling. Journal of Chemical & Engineering Data. Link

  • Zhang, C., et al. (2019). Thermodynamic analysis of the solubility of p-anisidine in pure and mixed solvents.[2] Journal of Molecular Liquids. (Contextual grounding for alkoxyaniline thermodynamics).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[2][1] CRC Press.[1] (Source for HSP theory).[1]

Sources

Bioisosteres of 3-methyl-4-(tetrahydro-2-furanylmethoxy)aniline: A Technical Guide to Structural Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical roadmap for the bioisosteric replacement of 3-methyl-4-(tetrahydro-2-furanylmethoxy)aniline . This specific scaffold typically serves as a solvent-exposed "tail" or a hinge-binding motif in kinase inhibitors (e.g., EGFR, VEGFR targets) and receptor modulators.

While the parent molecule possesses favorable hydrogen-bonding characteristics, it carries two significant liabilities:

  • Metabolic Instability: The tetrahydrofuran (THF) ring is prone to oxidative metabolism at the

    
    -carbon (adjacent to the oxygen).
    
  • Structural Alert (Aniline): The primary aniline moiety presents a risk of genotoxicity (Ames positive) and hepatotoxicity via cytochrome P450-mediated oxidation to reactive quinone-imines.

This guide outlines three targeted bioisosteric strategies to mitigate these risks while maintaining or enhancing potency and physicochemical properties.

Structural Deconstruction & Pharmacophore Analysis

To optimize the molecule, we must first dissect it into three functional zones.

G Molecule 3-methyl-4-(tetrahydro-2-furanylmethoxy)aniline Zone1 Zone 1: Aniline Head (H-Bond Donor/Acceptor) Risk: Toxicity Molecule->Zone1 Zone2 Zone 2: Ether Linker (Flexibility/Spacer) Risk: Metabolic Labile Molecule->Zone2 Zone3 Zone 3: THF Tail (Solubility/Shape) Risk: CYP Oxidation Molecule->Zone3

Figure 1: Pharmacophore dissection of the target molecule.

Baseline Properties
FeatureFunctionLiability
Aniline (

)
Key H-bond donor; often hinge binder.Toxicity: Bioactivation to quinone-imines.[1] Rapid clearance.
3-Methyl Group Ortho-substitution forces non-planar conformation; improves lipophilicity.Metabolic Site: Benzylic oxidation (minor risk compared to aniline).
Ether Linker H-bond acceptor; determines vector of the tail.Stability: Dealkylation by CYP450.
THF Ring Solubilizing group; specific steric volume.Oxidation: High clearance via hydroxylation at C2/C5 positions.

Bioisosteric Design Strategies

Strategy A: The Tail (THF Optimization)

Objective: Block metabolic soft spots on the cyclic ether while maintaining polarity.

The THF ring is metabolically labile. Replacing it with an Oxetane or Tetrahydropyran (THP) modulates lipophilicity (LogD) and metabolic stability.[2]

  • Recommendation: 3-Oxetanyl .

    • Rationale: Oxetanes are less lipophilic than THFs and gem-dimethyl groups.[3] The 3-substituted oxetane removes the labile

      
      -proton found in the 2-substituted THF, significantly blocking oxidative metabolism while acting as a "polar stealth" group.
      
    • Alternative:4-Tetrahydropyranyl (4-THP) . If the binding pocket requires more volume, the 6-membered THP ring is more stable than the 5-membered THF due to the lack of ring strain-induced reactivity and better steric blocking of the oxygen lone pairs.

Strategy B: The Linker (Ether Stabilization)

Objective: Prevent


-dealkylation.
  • Recommendation: Difluoromethyl Ether (

    
    ) .
    
    • Rationale: Fluorine acts as a bioisostere for hydrogen but with high electronegativity.[4] It reduces the basicity of the ether oxygen, making it less prone to CYP coordination, and blocks the abstraction of the hydrogen atoms required for dealkylation.

  • Recommendation: Cyclopropyl Ether .

    • Rationale: Rigidifies the linker, reducing the entropic penalty of binding.

Strategy C: The Head (Aniline Replacement)

Objective: Eliminate the structural alert (Ames liability) without losing H-bond donor capability.

  • Classical Approach: Aminopyridine or Indazole .

    • Rationale: Incorporating the nitrogen into a heteroaromatic ring reduces the electron density on the exocyclic amine, lowering the potential for oxidation to reactive metabolites.

  • Modern Approach: Bicyclo[1.1.1]pentylamine .[5][6]

    • Rationale: This is a saturated,

      
      -rich bioisostere of the phenyl ring. It maintains the linear vector of the aniline but eliminates aromaticity entirely, removing the possibility of quinone-imine formation.
      

Decision Matrix & Workflow

Workflow Start Start: 3-methyl-4-(tetrahydro-2-furanylmethoxy)aniline Decision1 Is Aniline Essential for Binding? Start->Decision1 PathA Yes: Retain NH2 Switch Core to Aminopyridine Decision1->PathA High H-Bond Need PathB No: Switch to Bicyclo[1.1.1]pentane Decision1->PathB Vector Only Decision2 Is THF Metabolic Stability Poor? PathA->Decision2 PathB->Decision2 PathC Replace with 3-Oxetane (Lower LogD, High Stability) Decision2->PathC Reduce Lipophilicity PathD Replace with 4-THP (Higher Vol, Good Stability) Decision2->PathD Fill Pocket Final Target Candidate: 3-methyl-4-(oxetan-3-ylmethoxy)aminopyridine PathC->Final

Figure 2: Decision tree for selecting the optimal bioisostere based on binding requirements.

Experimental Protocols

Synthesis of 3-Methyl-4-(oxetan-3-ylmethoxy)aniline (Oxetane Analog)

This protocol describes the synthesis of the oxetane bioisostere, replacing the THF ring.

Reagents:

  • 4-Fluoro-3-methyl-1-nitrobenzene (Starting Material A)

  • Oxetan-3-ylmethanol (Starting Material B)

  • Sodium Hydride (NaH, 60% dispersion in oil)

  • Palladium on Carbon (Pd/C, 10%)

  • Hydrogen gas (

    
    )
    
  • Solvents: DMF, Methanol, THF.

Step 1: Nucleophilic Aromatic Substitution (


) 
  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve Oxetan-3-ylmethanol (1.2 eq) in anhydrous DMF.
    
  • Deprotonation: Cool to 0°C. Add NaH (1.5 eq) portion-wise. Stir for 30 mins until gas evolution ceases.

  • Coupling: Add 4-Fluoro-3-methyl-1-nitrobenzene (1.0 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with ice water. Extract with EtOAc (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate. Purify via silica flash chromatography (Hexane/EtOAc).
    • Checkpoint: Verify intermediate 3-methyl-4-(oxetan-3-ylmethoxy)-1-nitrobenzene by

      
       NMR.
      

Step 2: Nitro Reduction

  • Setup: Dissolve the nitro intermediate in MeOH. Add 10% Pd/C (10 wt%).

  • Reduction: Purge with

    
     (balloon pressure or Parr shaker at 30 psi). Stir at RT for 2-4 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C. Wash with MeOH.

  • Isolation: Concentrate the filtrate to yield the target aniline.

    • Note: Anilines are oxidation-sensitive; store under inert gas at -20°C.

In Vitro Validation: Microsomal Stability Assay

To prove the bioisostere improves stability over the parent THF compound.

  • Test System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 0.5 mg/mL protein.

  • Substrate: Incubate Parent (THF) and Analog (Oxetane) at 1

    
     concentration.
    
  • Cofactor: Initiate with NADPH regenerating system (1 mM).

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Analysis: Quench with cold Acetonitrile containing Internal Standard. Centrifuge. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Calculate 
    
    
    
    and Intrinsic Clearance (
    
    
    ).
    • Success Criteria: The Oxetane analog should show a

      
       increase in 
      
      
      
      compared to the THF parent.

References

  • Aniline Bioisosteres & Toxicity

    • Barnes-Seeman, D., et al. "Bicyclo[1.1.1]pentanes as Bioisosteres of Phenyl Groups." ChemMedChem, 2016.[7]

    • Kalgutkar, A. S. "Designing around structural alerts in drug discovery." Journal of Medicinal Chemistry, 2020.

  • Oxetanes as THF Bioisosteres

    • Wirtschafter, J. D., et al. "The Oxetane Ring in Drug Discovery." Journal of Medicinal Chemistry, 2020.

    • Burkhard, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 2010.

  • Ether Linker Strategies

    • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.

Sources

A Technical Guide to the Safe Handling of 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline: An Inferred Safety Data Sheet

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the safe handling and inferred hazardous properties of 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline is presented below for researchers, scientists, and drug development professionals.

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline is not publicly available. This guide is a scientifically inferred safety and handling document based on the well-documented properties of the aniline core structure and its derivatives. All recommendations are grounded in authoritative data for structurally related compounds.

Introduction

3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline is a substituted aniline that, like many of its class, holds potential as a building block in medicinal chemistry and materials science.[1] The aniline moiety is a common feature in many approved pharmaceuticals.[2] Given the inherent toxicological profile of aniline and its derivatives, a thorough understanding of its potential hazards is crucial for safe handling in a laboratory setting.[3] This guide synthesizes available data on related anilines to provide a comprehensive overview of the inferred hazards, safe handling protocols, and emergency procedures for 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline.

Inferred Toxicological Profile and Hazard Identification

Aniline and its derivatives are known for their systemic toxicity, with the primary concerns being methemoglobinemia, carcinogenicity, and skin sensitization.[3][4] The toxicity of aniline is linked to its metabolic activation, primarily through N-hydroxylation, which produces reactive metabolites that can lead to oxidative stress and cellular damage.[4]

The general toxicological profile for substituted anilines can be summarized as follows:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[5][6]

  • Skin Corrosion/Irritation: Causes skin irritation.[7][8]

  • Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[5][7][8]

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction.[4][5]

  • Germ Cell Mutagenicity: Suspected of causing genetic defects.[5]

  • Carcinogenicity: Suspected of causing cancer.[4][5] Aniline itself is classified as a suspected carcinogen.[3]

  • Specific Target Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[5] The spleen is a known target organ for aniline-induced toxicity in animal studies.[9]

Based on these established hazards for the aniline class, the following GHS classifications are inferred for 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline:

Hazard Class Hazard Category Hazard Statement
Acute Toxicity, OralCategory 3/4H301/H302: Toxic/Harmful if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 1/2AH318/H319: Causes serious eye damage/irritation
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects
CarcinogenicityCategory 2H351: Suspected of causing cancer
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic EnvironmentAcute Hazard, Category 1H400: Very toxic to aquatic life

Experimental Protocols and Safety Procedures

Personal Protective Equipment (PPE) and Engineering Controls

The cornerstone of safe handling for aniline compounds is a combination of appropriate engineering controls and a stringent PPE regimen.

Engineering Controls:

  • All work with 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline must be conducted in a properly functioning chemical fume hood.[10][11]

  • An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of handling.[10][11]

Recommended Personal Protective Equipment:

Protection Type Specification Rationale
Hand Protection Butyl, neoprene, or Viton gloves. Nitrile gloves are NOT recommended for prolonged contact with aniline.[12]Provides adequate protection against dermal absorption, which is a significant route of exposure for anilines.[11] Always inspect gloves before use and use proper removal technique.[13]
Eye/Face Protection Tight-fitting safety goggles or a face shield.[7][8]Protects against splashes and aerosols.
Skin and Body Protection A fully-buttoned lab coat, long pants, and closed-toe shoes.[11][12]Prevents accidental skin contact.
Respiratory Protection A NIOSH-approved respirator may be necessary for spills or when engineering controls are not sufficient.[12]Protects against inhalation of toxic vapors or aerosols.
Safe Handling and Storage Workflow

The following diagram outlines the critical steps for the safe handling and storage of 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline in a research environment.

Safe Handling and Storage Workflow for Aniline Derivatives cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage prep1 Review SDS/Safety Guide prep2 Don Appropriate PPE prep1->prep2 prep3 Verify Fume Hood Function prep2->prep3 handle1 Work Within Fume Hood prep3->handle1 handle2 Dispense Compound Carefully handle1->handle2 handle3 Keep Container Tightly Closed handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 store1 Store in Designated Area handle3->store1 clean2 Dispose of Waste Properly clean1->clean2 clean3 Remove PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 store2 Segregate from Incompatibles store1->store2 store3 Ensure Tight Seal & Proper Labeling store2->store3

Caption: A workflow diagram for the safe handling and storage of aniline derivatives.

Storage Recommendations:

  • Store containers in an upright position in a designated, labeled, and secure area, such as a chemical storage cabinet.[12]

  • The storage area should be cool, dry, well-ventilated, and away from direct sunlight and sources of ignition.[7][12]

  • Store separately from incompatible materials.[11][12]

Incompatible Materials:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

  • Iron and iron salts[11]

Emergency Procedures

First-Aid Measures:

Exposure Route Procedure
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, administer artificial respiration. Call a physician immediately.[5][14]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water/shower. Wash the affected area gently with soap and water. Seek immediate medical attention.[5][10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Consult an ophthalmologist immediately.[5][10]
Ingestion Do NOT induce vomiting. Rinse mouth immediately and drink plenty of water. Call a POISON CENTER or doctor/physician immediately.[5][8][10]

Accidental Release Measures:

  • Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the spill with an inert, dry material (e.g., vermiculite, sand).[11][12] Place the material in a sealed container for hazardous waste disposal.[12]

  • Large Spills: Evacuate the area immediately. Secure the area and prevent entry. Contact your institution's Environmental Health & Safety (EH&S) department.[12]

  • In all cases, wear appropriate PPE, including respiratory protection if necessary.[12] Avoid breathing vapors and prevent the material from entering drains or waterways.[5][7]

Metabolic Activation and Toxicity Pathway

The toxicity of aniline is intrinsically linked to its metabolism. The following diagram illustrates the key metabolic pathway leading to the formation of toxic species.

General Aniline Metabolic Pathway to Toxicity Aniline Aniline N_Hydroxylamine N-Phenylhydroxylamine Aniline->N_Hydroxylamine Cytochrome P-450 (N-hydroxylation) Nitrosobenzene Nitrosobenzene N_Hydroxylamine->Nitrosobenzene Oxidation Hemoglobin Hemoglobin (Hb-Fe2+) (Carries oxygen) N_Hydroxylamine->Hemoglobin interacts with Nitrosobenzene->N_Hydroxylamine Redox Cycling Methemoglobin Methemoglobin (Met-Hb) (Cannot carry oxygen) Hemoglobin->Methemoglobin

Sources

Methodological & Application

Application Notes and Protocols: Mitsunobu Reaction for the Synthesis of Tetrahydrofurfuryl Aryl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a diverse array of functional groups with a high degree of stereochemical control.[1][2][3][4] This reaction proceeds via a dehydrative coupling between an alcohol and a pronucleophile, facilitated by the synergistic action of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, a direct consequence of the Sₙ2 reaction mechanism.[2][4][5]

This application note provides a detailed protocol for the synthesis of tetrahydrofurfuryl aryl ethers through the Mitsunobu reaction between tetrahydrofurfuryl alcohol and various phenols. This transformation is of significant interest in medicinal chemistry and materials science, as the resulting ethers are valuable structural motifs. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, discuss critical parameters, and offer troubleshooting guidance.

Mechanistic Overview: The "Redox Condensation"

The Mitsunobu reaction is often referred to as a "redox condensation" because the phosphine is oxidized to phosphine oxide, while the azodicarboxylate is reduced.[6] The generally accepted mechanism involves several key steps:

  • Betaine Formation: Triphenylphosphine, a potent nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DEAD), forming a zwitterionic adduct known as a betaine.[3][7][8]

  • Pronucleophile Deprotonation: The betaine is basic enough to deprotonate the acidic pronucleophile, in this case, the phenol (ArOH), generating the phenoxide nucleophile and a protonated betaine.[7] The pKa of the pronucleophile is a critical factor; generally, compounds with a pKa of 13 or lower are suitable for the reaction.[4][7]

  • Oxyphosphonium Salt Formation: The alcohol (tetrahydrofurfuryl alcohol) then attacks the activated phosphonium species, displacing the reduced azodicarboxylate and forming a key intermediate, the oxyphosphonium salt. This step activates the alcohol's hydroxyl group, converting it into an excellent leaving group.

  • Sₙ2 Displacement: The phenoxide, a potent nucleophile, attacks the carbon atom bearing the oxyphosphonium group in a classic Sₙ2 fashion.[9] This backside attack results in the formation of the desired tetrahydrofurfuryl aryl ether and triphenylphosphine oxide (TPPO). The formation of the very stable phosphorus-oxygen double bond in TPPO is a major driving force for the reaction.[7][9]

Visualization of the Reaction Mechanism

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine [Ph₃P⁺-N⁻-R'] PPh3->Betaine + DEAD DEAD DEAD Phenol ArOH Alcohol R-OH (Tetrahydrofurfuryl Alcohol) Oxyphosphonium Oxyphosphonium Salt [R-O-P⁺Ph₃] Alcohol->Oxyphosphonium + Betaine Phenoxide ArO⁻ Betaine->Phenoxide Protonated_Betaine [Ph₃P⁺-NHR'] Ether R-O-Ar (Tetrahydrofurfuryl Aryl Ether) Phenoxide->Ether + Oxyphosphonium Salt Reduced_DEAD Reduced DEAD TPPO TPPO

Caption: Generalized mechanism of the Mitsunobu reaction.

Experimental Protocol: Synthesis of Tetrahydrofurfuryl Aryl Ethers

This protocol provides a general procedure for the Mitsunobu reaction between tetrahydrofurfuryl alcohol and a phenol. Reagent quantities can be adjusted based on the specific phenol used.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
Tetrahydrofurfuryl alcohol≥99%Sigma-Aldrich
Phenol (or substituted phenol)≥99%Acros Organics
Triphenylphosphine (PPh₃)≥99%TCI Chemicals
Diisopropyl azodicarboxylate (DIAD)98%Alfa AesarDEAD can also be used. DIAD is often preferred for safety reasons.
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD MilliporeCrucial for reaction success.
Ethyl acetateACS GradeFisher ScientificFor workup and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated aqueous NaHCO₃ solutionFor workup.
BrineFor workup.
Anhydrous Na₂SO₄ or MgSO₄For drying organic layers.
Silica gel60 Å, 230-400 meshFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq.), tetrahydrofurfuryl alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.).

    • Dissolve the solids in anhydrous THF (approximately 0.2 M with respect to the phenol).

    • Cool the resulting solution to 0 °C in an ice-water bath.

  • Reagent Addition:

    • Slowly add DIAD (1.5 eq.) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition. A color change to yellow or orange is typically observed.[10]

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[11]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product will contain the desired ether, triphenylphosphine oxide (TPPO), and the reduced DIAD byproduct.

    • Purify the crude material by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.

    • The removal of TPPO can sometimes be challenging. One strategy to facilitate its removal is to suspend the crude residue in a mixture of pentane or hexane and a small amount of ether, which can cause the TPPO to precipitate. The mixture can then be filtered through a plug of silica.[12]

Visualization of the Experimental Workflow

Mitsunobu_Workflow Setup 1. Reaction Setup - Add Phenol, Alcohol, PPh₃ to anhydrous THF - Cool to 0°C Addition 2. Reagent Addition - Add DIAD dropwise at 0°C - Warm to RT and stir Setup->Addition Workup 3. Aqueous Workup - Concentrate, redissolve in EtOAc - Wash with NaHCO₃ and brine Addition->Workup Purification 4. Purification - Dry and concentrate - Flash column chromatography Workup->Purification Product Pure Tetrahydrofurfuryl Aryl Ether Purification->Product

Caption: A streamlined workflow for the Mitsunobu reaction.

Critical Parameters and Troubleshooting

Reagent Quality and Stoichiometry
  • Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can consume the reagents and lead to lower yields. Therefore, using anhydrous solvents and reagents is crucial.

  • Reagent Purity: The purity of the azodicarboxylate can affect the reaction outcome. It is advisable to use freshly opened or properly stored reagents.

  • Stoichiometry: While a slight excess of the alcohol and the Mitsunobu reagents (phosphine and azodicarboxylate) is common, a large excess should be avoided as it can complicate purification.

Order of Addition

The order of reagent addition can be important.[4][11] The standard protocol involves adding the azodicarboxylate to a solution of the alcohol, phenol, and phosphine.[4] In cases where this fails, pre-forming the betaine by adding the azodicarboxylate to the phosphine before adding the alcohol and phenol may yield better results.[4]

Solvent Choice

Anhydrous THF is the most commonly used solvent for the Mitsunobu reaction.[4][13] Other aprotic solvents like dichloromethane (DCM) or toluene can also be employed.[9][14]

Temperature Control

The initial addition of the azodicarboxylate is exothermic and should be performed at 0 °C to control the reaction rate and minimize side reactions.[4][10] The reaction is then typically allowed to proceed at room temperature. For sterically hindered substrates, gentle heating may be necessary.[9][10]

Troubleshooting Common Issues
IssuePossible CauseSuggested Solution
Low or no product yield - Wet reagents or solvent.- Phenol is not acidic enough (pKa > 13).- Steric hindrance.- Ensure all glassware is oven-dried and use anhydrous solvents.- Consider using a stronger base to deprotonate the phenol separately before the reaction.- For sterically hindered substrates, try a more reactive phosphine or azodicarboxylate, or increase the reaction temperature and time.[10]
Difficult purification - Presence of triphenylphosphine oxide (TPPO) and reduced azodicarboxylate.- Use polymer-supported triphenylphosphine to simplify the removal of TPPO by filtration.[3][8][13]- Employ modified azodicarboxylates whose byproducts are more easily removed.[4]- Optimize the crystallization of byproducts from the crude mixture before chromatography.[10]
Formation of side products - The azodicarboxylate can act as a nucleophile if the intended nucleophile is not reactive enough.[4]- Ensure the phenol is sufficiently acidic.- Consider using an azodicarboxylate with bulkier ester groups to decrease its nucleophilicity.

Conclusion

The Mitsunobu reaction provides a reliable and versatile method for the synthesis of tetrahydrofurfuryl aryl ethers from tetrahydrofurfuryl alcohol and various phenols. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired products. The protocol and troubleshooting guide presented in this application note are intended to serve as a valuable resource for scientists engaged in synthetic chemistry and drug development.

References

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. MDPI. (2022-10-17). Available at: [Link]

  • A convenient synthesis of 2-tetrahydrofuranyl ethers. PubMed. (2000-02-24). Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current State-of-the-Art. CORE. Available at: [Link]

  • Monomer-on-Monomer (MoM) Mitsunobu Reaction: Facile Purification Utilizing Surface-Initiated Sequestration. PMC. Available at: [Link]

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Royal Society of Chemistry. (2025-02-17). Available at: [Link]

  • Advances in the Mitsunobu Reaction: An Excellent Organic Protocol with Versatile Applications. Bentham Science. Available at: [Link]

  • Copper catalyzed C–O bond formation by direct C–H activation of THF with phenols: an approach to the synthesis of phenyl tetrahydrofuranyl ethers. Taylor & Francis Group. (2020-12-18). Available at: [Link]

  • Examples of the simplification purification of Mitsunobu reaction. ResearchGate. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. ResearchGate. (2025-10-13). Available at: [Link]

  • Mitsunobu Reaction. BYJU'S. Available at: [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link]

  • Mitsunobu reaction. Wikipedia. Available at: [Link]

  • Mitsunobu Reaction - Common Conditions. chem.rutgers.edu. Available at: [Link]

  • Mitsunobu reaction. Organic Synthesis. Available at: [Link]

  • Mitsunobu Reaction. Chemistry Steps. (2025-03-26). Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Tutor. Available at: [Link]

  • Mitsunobu Reaction. J&K Scientific LLC. (2025-06-01). Available at: [Link]

  • Work-up Mitsunobu coupling using DEAD. Reddit. (2018-10-09). Available at: [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available at: [Link]

  • Mitsunobu Reaction. YouTube. (2024-01-10). Available at: [Link]

  • A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate. (2026-02-07). Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. chem.rochester.edu. Available at: [Link]

  • Synthesis and Characterization of bis(Tetrahydrofurfuryl) Ether. PMC. (2016-05-03). Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Available at: [Link]

  • Synthesis method of ethyl tetrahydrofurfuryl ether. Google Patents.
  • Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. Available at: [Link]

  • Continuous Flow Synthesis of Furfuryl Ethers over Pd/C Catalysts via Reductive Etherification of Furfural in Ethanol. MDPI. (2024-09-13). Available at: [Link]

Sources

O-alkylation of 4-amino-2-methylphenol with tetrahydrofurfuryl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Selective O-alkylation of 4-amino-2-methylphenol with Tetrahydrofurfuryl Bromide

Introduction: The Strategic Importance of Alkoxy Anilines

Alkoxy anilines are foundational structural motifs in medicinal chemistry and materials science, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials.[1] The specific target molecule of this guide, 4-amino-2-methyl-1-((tetrahydrofuran-2-yl)methoxy)benzene, incorporates a tetrahydrofurfuryl ether moiety, a group often explored in drug development for its potential to improve pharmacokinetic properties.

The most direct and widely employed method for synthesizing such aryl ethers is the Williamson ether synthesis.[2][3] This reaction, first reported in 1850, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alcohol or phenol (an alkoxide or phenoxide) acts as a nucleophile to displace a leaving group from an alkylating agent.[1][3][4]

However, the synthesis of alkoxy anilines from aminophenols presents a significant regioselectivity challenge: the potential for competitive N-alkylation.[1] The amino group can also act as a nucleophile, leading to a mixture of O-alkylated, N-alkylated, and potentially N,O-dialkylated products, complicating purification and reducing the yield of the desired product.[5][6][7] This guide provides a detailed protocol for the selective O-alkylation of 4-amino-2-methylphenol, explaining the causal factors behind experimental choices to maximize the yield of the desired ether product.

Reaction Mechanism and Selectivity

The reaction proceeds via the Williamson ether synthesis, an SN2 pathway.[3] The first step involves the deprotonation of the phenolic hydroxyl group of 4-amino-2-methylphenol by a base to form the more potent nucleophile, the phenoxide ion. This phenoxide then attacks the primary carbon of tetrahydrofurfuryl bromide, displacing the bromide ion in a single, concerted step to form the ether linkage.[1]

A critical challenge is the competing nucleophilic attack from the amino group. The selectivity between O- and N-alkylation is governed by several factors:

  • Acidity: The phenolic proton (pKa ≈ 10) is significantly more acidic than the protons of the aniline amino group (pKa ≈ 30-35). Therefore, a carefully chosen base of appropriate strength will selectively deprotonate the hydroxyl group, increasing the concentration and nucleophilicity of the phenoxide relative to the neutral amine.

  • Nucleophilicity: While the phenoxide is a stronger nucleophile than the neutral amine, direct N-alkylation can still occur, especially at elevated temperatures.

  • Solvent: The choice of solvent is crucial. Polar aprotic solvents like acetone or N,N-dimethylformamide (DMF) are preferred as they effectively solvate the cation of the base without forming strong hydrogen bonds with the phenoxide nucleophile, thus preserving its reactivity.[2] Protic solvents can shield the phenoxide oxygen through hydrogen bonding, potentially reducing the rate of O-alkylation.[8]

G A 4-Amino-2-methylphenol Phenoxide Phenoxide Intermediate (Strong Nucleophile) A->Phenoxide Deprotonation (Major Pathway) Amine Amine Group (Weaker Nucleophile) B Tetrahydrofurfuryl Bromide B->Phenoxide B->Amine Base Base (K₂CO₃) Base->A O_Product Desired O-Alkylated Product Phenoxide->O_Product SN2 Attack on Alkyl Halide N_Product N-Alkylated Side Product Amine->N_Product SN2 Attack on Alkyl Halide

Caption: Reaction mechanism for the alkylation of 4-amino-2-methylphenol.

Detailed Experimental Protocol

This protocol details a robust method for the selective O-alkylation of 4-amino-2-methylphenol.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mg)MmolEquivalents
4-Amino-2-methylphenolC₇H₉NO123.156165.01.0
Tetrahydrofurfuryl BromideC₅H₉BrO165.038255.01.0
Potassium Carbonate (K₂CO₃)K₂CO₃138.21138210.02.0
Acetone (anhydrous)C₃H₆O58.0850 mL--
Ethyl AcetateC₄H₈O₂88.11~150 mL--
Hexanes--~350 mL--
Brine (Saturated NaCl solution)NaCl(aq)-~50 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04~5 g--
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Erlenmeyer flasks

  • Equipment for Thin Layer Chromatography (TLC) and Column Chromatography (silica gel)

  • NMR tubes and IR sample holder for characterization

Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-2-methylphenol (616 mg, 5.0 mmol) and anhydrous potassium carbonate (1382 mg, 10.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetone to the flask.

  • Reagent Addition: Add tetrahydrofurfuryl bromide (825 mg, 5.0 mmol) to the suspension at room temperature while stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C). Let the reaction proceed under reflux for 18-24 hours.

    • Causality Note: Using a relatively mild base like K₂CO₃ and a moderate temperature favors the deprotonation and subsequent alkylation of the more acidic phenolic hydroxyl group over the less reactive amino group. Using 2 equivalents of the base ensures complete deprotonation of the phenol.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase) to observe the consumption of the starting material.

Work-up and Purification
  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts (K₂CO₃ and KBr) through a pad of celite or filter paper and wash the solids with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the resulting crude oil in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL).[9]

    • Causality Note: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity to 80:20) to separate the desired O-alkylated product from any unreacted starting material and N-alkylated or dialkylated byproducts.[9]

Experimental Workflow Visualization

G A 1. Reaction Setup (Aminophenol, K₂CO₃, Acetone) B 2. Add Alkylating Agent (Tetrahydrofurfuryl Bromide) A->B C 3. Heat to Reflux (18-24h, Monitor by TLC) B->C D 4. Cool & Filter (Remove Inorganic Salts) C->D E 5. Concentrate (Remove Acetone) D->E F 6. Liquid-Liquid Extraction (EtOAc / H₂O, Brine) E->F G 7. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) F->G H 8. Purification (Silica Gel Column Chromatography) G->H I 9. Characterization (NMR, IR, MS) H->I

Caption: Step-by-step experimental workflow for the synthesis and purification.

Product Characterization

The final product, 4-amino-2-methyl-1-((tetrahydrofuran-2-yl)methoxy)benzene, should be characterized to confirm its structure and purity.

Analysis TechniqueExpected Characteristics
¹H NMR Ar-H: Signals in the aromatic region (~6.5-6.8 ppm). -NH₂: A broad singlet (~3.5-4.5 ppm). -O-CH₂-: A doublet (~3.8-4.0 ppm) due to the ether linkage, shifted downfield.[10] THF-ring protons: Multiplets in the range of ~1.6-4.2 ppm. Ar-CH₃: A singlet around ~2.1-2.2 ppm.
¹³C NMR Ar-C-O: Signal around 150-155 ppm. Ar-C-N: Signal around 135-140 ppm. Other Ar-C: Signals in the 110-130 ppm range. -O-CH₂-: Signal around 70-75 ppm, shifted downfield.[10] THF-ring carbons: Signals in the range of ~25-70 ppm. Ar-CH₃: Signal around 15-20 ppm.
FT-IR (cm⁻¹) N-H stretch: Doublet peak around 3350-3450 cm⁻¹. C-H stretch (aromatic): ~3000-3100 cm⁻¹. C-H stretch (aliphatic): ~2850-2950 cm⁻¹. C-O-C stretch (ether): Strong band around 1200-1250 cm⁻¹.[10]

Safety Precautions

All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Amino-2-methylphenol: Harmful if swallowed or in contact with skin. May cause an allergic skin reaction.

  • Tetrahydrofurfuryl Bromide: This is a combustible liquid that causes skin and serious eye irritation.[11][12] Avoid contact with skin and eyes and keep away from heat, sparks, and open flames.[13][14][15] In case of contact, wash the affected area thoroughly with soap and water.[11] If eye contact occurs, rinse cautiously with water for several minutes.[11]

  • Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.

  • Potassium Carbonate: Causes serious eye irritation. Avoid inhalation of dust.

Dispose of all chemical waste in accordance with local institutional and governmental regulations.[11]

References

  • BenchChem. (n.d.). Williamson ether synthesis protocol for alkoxy anilines.
  • ECHEMI. (n.d.). 2-(Bromomethyl)tetrahydrofuran SDS, 1192-30-9 Safety Data Sheets.
  • Labscoop. (n.d.). Tetrahydrofurfuryl Bromide, 500G.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - Tetrahydrofurfuryl bromide.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Tetrahydrofurfuryl Bromide | 1192-30-9.
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299.
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET - Tetrahydrofurfuryl bromide.
  • Alfa Chemistry. (n.d.). Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers.
  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation | Notes.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Google Patents. (n.d.). EP0599688A1 - Process for O-alkylation of phenolic compounds.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols | Download Table.
  • Chemcess. (2025, September 10). Aminophenol: Properties, Production, Reactions And Uses.
  • Organic-Chemistry.org. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Google Patents. (n.d.). US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • ResearchGate. (n.d.). Computational studies on the IR and NMR spectra of 2-aminophenol.
  • Google Patents. (n.d.). US2460793A - Alkylation of phenol by alkyl halides catalyzed by finely divided gels of certain drying oils.
  • ResearchGate. (2025, August 6). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution.
  • Wang, R., & Xu, J. (2010, July 19). Selective alkylation of aminophenols. Deep Blue, University of Michigan.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of the purified 4-aminophenol.
  • Fiveable. (2025, August 15). Spectroscopy of Ethers | Organic Chemistry Class Notes.
  • European Patent Office. (n.d.). EP 0041837 B1 - Process for the purification of p-aminophenol.
  • ChemicalBook. (n.d.). 4-Aminophenol(123-30-8) IR Spectrum.
  • ChemicalBook. (n.d.). 2-Aminophenol(95-55-6) IR1.
  • Google Patents. (n.d.). CN1021818C - The method for purifying crude 4-aminophenol.
  • MDPI. (2023, November 15). An Optimised Method to Synthesise N5O2 Aminophenols.
  • MDPI. (2021, August 31). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol.
  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis.
  • Evans, D. A. (n.d.). Evans Enolate Alkylation-Hydrolysis.
  • ThaiScience. (n.d.). Rapid and Efficient Synthesis of 4-[(tri fluorine methyl)-2, 6-di Nitro Phenyl Amino].
  • Sciforum. (n.d.). Alkylation of substituted phenols in DMF by MeI using TMGN (bis -.
  • Macmillan Group - Princeton University. (2021, July 1). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides.
  • Royal Society of Chemistry. (n.d.). Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane.
  • Beilstein Journals. (2020, March 20). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.
  • Bode Research Group. (2015). OC VI (HS 2015).
  • Organic Syntheses. (1993). 4-methoxy-4'-nitrobiphenyl.

Sources

Procedure for reducing nitro precursors to 3-methyl-4-alkoxyanilines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Strategies for the Reduction of 3-Methyl-4-Alkoxynitrobenzenes

Strategic Introduction

The reduction of 3-methyl-4-alkoxynitrobenzenes to their corresponding anilines is a cornerstone transformation in the synthesis of receptor tyrosine kinase inhibitors (e.g., Gefitinib analogs) and azo dyes.[1] While nitro reduction is a classical reaction, the specific electronic architecture of this substrate—featuring an electron-donating alkoxy group para to the nitro group and a weakly donating methyl group ortho to it—requires tailored handling to maximize yield and prevent product degradation.

Key Chemical Nuance: The resulting 3-methyl-4-alkoxyanilines are electron-rich.[1] This makes them highly nucleophilic but also significantly prone to oxidative degradation (browning) upon exposure to air. Furthermore, if the "alkoxy" group is a benzyloxy moiety (–OBn), standard catalytic hydrogenation can lead to unwanted debenzylation (cleavage of the ether), necessitating specific catalyst selection.

Method Selection: The Decision Matrix

Do not default to a single method. Select the protocol based on your specific substrate's functional group tolerance and available equipment.

MethodSelection Start Start: 3-Methyl-4-Alkoxynitrobenzene CheckEther Is the Alkoxy group a Benzyl Ether (-OBn)? Start->CheckEther CheckHalogen Are Halogens (Cl, Br, I) present? CheckEther->CheckHalogen No (-OMe, -OEt) MethodC Method C: Pt/C (Sulfided) or Zn/Acetic Acid (Prevents Hydrogenolysis) CheckEther->MethodC Yes (Risk of Debenzylation) MethodA Method A: Pd/C Catalytic Hydrogenation (Standard, Cleanest Workup) CheckHalogen->MethodA No MethodB Method B: Fe / NH4Cl Reduction (Chemoselective, Robust) CheckHalogen->MethodB Yes (Risk of Dehalogenation)

Figure 1: Decision matrix for selecting the optimal reduction strategy based on substrate functionality.[1]

Protocol A: Catalytic Hydrogenation (The Gold Standard)

Best for: Simple alkyl ethers (Methoxy, Ethoxy) with no halogens. Mechanism: Heterogeneous catalysis involving adsorption of the nitro group onto the Pd surface, sequential hydride transfer, and dehydration.

Reagents & Equipment
  • Substrate: 3-methyl-4-alkoxynitrobenzene (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water-wet (0.05–0.10 equiv by wt).[1] Note: Using wet catalyst is critical to prevent ignition.[2]

  • Solvent: Methanol or Ethanol (0.1 M concentration).

  • Hydrogen Source:

    
     balloon (lab scale) or Parr Shaker (40 psi).
    
Step-by-Step Procedure
  • Safety Prep: Ensure all ignition sources are removed. Purge the reaction flask with Nitrogen (

    
    ) or Argon.
    
  • Loading:

    • Add the nitro substrate to the flask.[3][4][5]

    • Add the solvent (MeOH/EtOH) and stir to dissolve.

    • Critical Step: Stop stirring. Gently add the Pd/C (wet) catalyst. Do not add dry catalyst to flammable solvent; it can spark.

  • Inerting: Cap the flask with a septum. Cycle

    
     / Vacuum three times to remove oxygen.
    
  • Hydrogenation:

    • Attach the

      
       balloon (or pressurize reactor).
      
    • Stir vigorously (mass transfer limited reaction).

    • Monitoring: The yellow color of the nitro compound will fade to colorless or pale brown. Monitor by TLC (Visualize with Ninhydrin; aniline turns free amine spots pink/red).

  • Workup:

    • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Warning: The filter cake is pyrophoric. Keep it wet with water at all times.[6]

    • Concentration: Evaporate the solvent under reduced pressure.

    • Storage: Store the resulting oil/solid under Argon immediately.

Protocol B: Iron/Ammonium Chloride Reduction (The Robust Alternative)

Best for: Substrates containing Halogens (Cl, Br) or Benzyl ethers (where Pd/C causes side reactions). Mechanism: Single Electron Transfer (SET) from Iron surface to the nitro group in a protic medium.

Reagents & Equipment
  • Substrate: 3-methyl-4-alkoxynitrobenzene (1.0 equiv)

  • Reductant: Iron Powder (3.0 – 5.0 equiv). Use fine powder (325 mesh) for best kinetics.[1]

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv).
    
  • Solvent: Ethanol : Water (3:1 ratio).

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser, combine the substrate, Ethanol, and Water.

  • Activation: Add the

    
     and Iron powder.
    
  • Reaction:

    • Heat the mixture to reflux (approx. 75-80°C) with vigorous mechanical stirring.

    • Observation: The reaction typically takes 1–4 hours. The grey iron powder will turn into a reddish-brown sludge (Iron oxides).[1]

  • Workup (The "Emulsion" Challenge):

    • Cool to room temperature.[7][8][9]

    • Filtration: Filter through a Celite pad while still warm (if possible) or dilute with Ethyl Acetate before filtering to prevent product trapping in the iron sludge.

    • Extraction: Wash the filtrate with water.[4][9] Extract the aqueous layer with Ethyl Acetate (2x).

    • Drying: Dry organic layers over

      
       and concentrate.
      

Comparative Data Analysis

FeatureMethod A: Pd/C HydrogenationMethod B: Fe/NH4Cl
Yield High (90-98%)Good (80-90%)
Reaction Time Fast (1-3 hours)Medium (2-6 hours)
Atom Economy Excellent (Water is byproduct)Poor (Iron waste generated)
Selectivity Low (Reduces alkenes, halides, Bn-ethers)High (Tolerates halides, Bn-ethers)
Scalability Excellent (Flow chemistry compatible)Difficult (Iron sludge handling)
Safety Risk Fire/Explosion (

gas)
Thermal Runaway (Exothermic)

Quality Control & Troubleshooting

Self-Validating the Protocol
  • TLC Shift: The product will be significantly more polar (lower

    
    ) than the nitro precursor.
    
  • Color Indicator:

    • Nitro Precursor: Bright Yellow/Orange.

    • Aniline Product: Colorless to Pale Brown (darkens rapidly in air).

  • NMR Verification:

    • Look for the disappearance of the Nitro-shifted aromatic protons.

    • Appearance of a broad singlet (

      
      ) around 3.5–5.0 ppm (solvent dependent).
      
    • Upfield shift of protons ortho to the new amino group.

Common Failure Modes
  • Incomplete Reaction (Method A): Catalyst poisoning (Sulfur or Amines in starting material). Solution: Wash substrate with dilute HCl/NaHCO3 before reaction or increase catalyst loading.[1]

  • Stalled Reaction (Method B): Iron surface passivation. Solution: Add a drop of dilute HCl to etch the iron surface.

References

  • American Chemical Society (ACS). (2015).[10] Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]

  • Mettler Toledo. (2023). Catalytic Hydrogenation of Nitrobenzene to Aniline: Safety and Scale-up. Retrieved from [Link][1]

Sources

Application Note: Buchwald-Hartwig Amination of Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Buchwald-Hartwig amination of sterically hindered anilines represents a significant kinetic challenge in medicinal chemistry. Unlike unhindered substrates, where oxidative addition is often the sole rate-determining step (RDS), sterically encumbered systems face a "dual-bottleneck":

  • Inefficient Amine Binding: Ortho-substituents on the aniline ring create severe steric repulsion, preventing coordination to the Pd(II) intermediate.

  • Slow Reductive Elimination: While steric bulk on the ligand generally accelerates reductive elimination, excessive bulk from the substrate can destabilize the transition state required for C–N bond formation.

This guide provides a validated protocol using Fourth-Generation (G4) Palladacycle Precatalysts . By decoupling the generation of the active Pd(0) species from the substrate load, and utilizing specific dialkylbiaryl phosphine ligands (BrettPhos and RuPhos ), we can overcome the steric wall that typically leads to catalyst decomposition or hydrodehalogenation.

Mechanistic Insight & Ligand Selection

The success of coupling hindered anilines relies on modulating the steric environment of the Palladium center.[1]

  • Primary Hindered Anilines: Require BrettPhos . Its extreme bulk promotes the reductive elimination of the mono-ligated Pd-amido complex, which is otherwise slow for primary amines.

  • Secondary Hindered Anilines: Require RuPhos .[2] A slightly smaller ligand envelope is necessary here; BrettPhos is too bulky to accommodate both a secondary amine and the aryl group, leading to failed coordination. RuPhos provides the "Goldilocks" zone: large enough to prevent dimer formation, but open enough to bind the bulky secondary amine.

Visualization: The Steric Bottleneck

The following diagram illustrates the catalytic cycle with a focus on where steric hindrance interferes (Red Nodes) and where ligand design compensates (Green Nodes).

BuchwaldMechanism cluster_legend Critical Control Points Pd0 Active L-Pd(0) (12e- Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coordination Amine Binding (Steric Clash Risk) OxAdd->Coordination + HNR2 Deprotonation Deprotonation (Base Mediated) Coordination->Deprotonation + Base OffCycle Pd-Black / Dimer (Decomposition) Coordination->OffCycle Failure to Bind (Steric Bulk) RedElim Reductive Elimination (Product Release) Deprotonation->RedElim Formation of L-Pd(Ar)(NR2) RedElim->Pd0 Regeneration Desc1 BrettPhos/RuPhos prevent Off-Cycle pathways

Figure 1: Catalytic cycle highlighting the Amine Binding bottleneck common in hindered substrates.

Critical Parameter Optimization

The following matrix summarizes the "First-Pass" conditions. Do not deviate from these pairings during initial screening.

ParameterPrimary Hindered Anilines (e.g., 2,6-dimethylaniline)Secondary Hindered Anilines (e.g., 2-methyl-N-methylaniline)
Ligand BrettPhos (High bulk, promotes Red. Elim.)RuPhos (Moderate bulk, allows binding)
Precatalyst BrettPhos Pd G4 RuPhos Pd G4
Base LHMDS (1.0 M in THF) or NaOtBu NaOtBu (Solid) or LHMDS
Solvent 1,4-Dioxane or TolueneTHF or Toluene
Temp 80 °C – 100 °C80 °C – 100 °C
Concentration High (0.25 M – 0.5 M)Moderate (0.2 M)

Why G4 Precatalysts? Traditional Pd2(dba)3 requires phosphine ligand dissociation to activate, which is inefficient with bulky ligands. Pd(OAc)2 requires reduction (often by the amine itself), which consumes the valuable hindered substrate. G4 Precatalysts (OMs-bearing palladacycles) activate via base-mediated reductive elimination, ensuring 100% conversion to the active L-Pd(0) species even with unreactive substrates [1].

Experimental Protocols

Protocol A: High-Throughput Screening (Micro-scale)

Use this to validate ligand/base compatibility before scale-up.

Reagents:

  • Aryl Halide (0.1 mmol)

  • Hindered Aniline (0.12 mmol, 1.2 equiv)

  • Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 (0.002 mmol, 2 mol%)

  • Base: NaOtBu (0.14 mmol, 1.4 equiv)

  • Solvent: Dioxane (anhydrous, 0.5 mL)

Step-by-Step:

  • Preparation: Inside a glovebox or using strict Schlenk technique, charge a 4 mL screw-cap vial with the Pd G4 precatalyst, NaOtBu, and solid substrates.

  • Solvent Addition: Add anhydrous Dioxane. If the amine is liquid, add it now via microliter syringe.

  • Sealing: Cap with a PTFE-lined septum cap.

  • Reaction: Heat to 100 °C in a heating block with magnetic stirring (1000 rpm) for 12 hours.

  • Analysis: Cool to RT. Dilute with EtOAc (2 mL), filter through a silica plug, and analyze via UPLC-MS.

Protocol B: Optimized Batch Synthesis (Macro-scale)

The "Gold Standard" method for isolating material.

Reagents:

  • Aryl Bromide/Chloride (1.0 equiv, e.g., 5.0 mmol)

  • Hindered Aniline (1.2 equiv)

  • BrettPhos Pd G4 (0.01 – 0.05 equiv, 1-5 mol% depending on hindrance)

  • LHMDS (2.2 equiv, 1.0 M solution in THF) – Preferred for maximum deprotonation speed.

  • Solvent: THF (anhydrous, degassed)

Workflow:

  • System Inertion: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and reflux condenser. Cycle Argon/Vacuum 3x.

  • Catalyst Charge: Under Argon counter-flow, add the BrettPhos Pd G4 precatalyst and the Aryl Halide (if solid).

  • Solvent & Amine: Add degassed THF via syringe. Add the Hindered Aniline.

  • Base Addition (Critical Step):

    • Note: Unlike NaOtBu, LHMDS is soluble. Add the LHMDS solution dropwise over 2 minutes at Room Temperature.

    • Why? This prevents localized "hotspots" of basicity that can degrade the catalyst before it enters the cycle.

  • Thermal Activation: Heat the mixture to 80 °C. The G4 precatalyst activates immediately upon heating in the presence of base.

  • Monitoring: Monitor via LCMS at 1 hour and 4 hours.

    • Self-Validation: If the reaction mixture turns black and conversion stops <50%, the catalyst has crashed out (See Troubleshooting). If it remains orange/brown but conversion is slow, increase temperature to 100 °C.

  • Workup: Cool to RT. Quench with saturated NH4Cl. Extract with EtOAc (3x).[3] Dry organics over Na2SO4.[3]

Decision Workflow

Use this logic tree to select your specific conditions.

Workflow Input Start: Hindered Substrate CheckAmine Amine Type? Input->CheckAmine Primary Primary (-NH2) CheckAmine->Primary Secondary Secondary (-NHR) CheckAmine->Secondary Cond1 BrettPhos Pd G4 Base: LHMDS Primary->Cond1 High Steric Bulk Cond2 RuPhos Pd G4 Base: NaOtBu Secondary->Cond2 Moderate Steric Bulk

Figure 2: Decision tree for ligand and base selection based on amine class.

Troubleshooting & Self-Validation

ObservationDiagnosisCorrective Action
Rapid Pd Black formation Catalyst decomposition due to instability or lack of oxidative addition.Switch to tBuBrettPhos (higher stability) or lower the temperature to 60°C initially, then ramp up. Ensure O2 exclusion is perfect.
No Reaction (SM remains) Failure to activate precatalyst or failure of amine binding.1. Confirm G4 activation (color change). 2. Switch base to LHMDS (stronger deprotonation). 3. Increase concentration to 1.0 M to force bimolecular collision.
Hydrodehalogenation (Ar-H formed)

-hydride elimination from the amine or solvent is faster than reductive elimination.
This is common with secondary amines. Switch from BrettPhos to RuPhos (accelerates Red. Elim.). Avoid alcohol solvents; use Toluene/Dioxane.

References

  • Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings." Journal of Organic Chemistry, 2014 , 79, 4161–4166. [Link]

  • Maiti, D.; Fors, B. P.; Henderson, J. L.; Nakamura, Y.; Buchwald, S. L. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011 , 2, 57–68. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016 , 116, 12564–12649. [Link]

  • Surry, D. S.; Hartwig, J. F. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50. [Link]

Sources

Technical Application Note: Amidation Strategies for 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This Application Note provides a definitive guide for the derivatization of 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline (referred to herein as Aniline-THF ). This scaffold is a critical pharmacophore often found in the "tail" regions of second- and third-generation Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and HER2 (e.g., structural analogs of Afatinib or Lapatinib).

The primary challenge in handling Aniline-THF lies in the chemoselectivity required to functionalize the aniline nitrogen without compromising the acid-sensitive tetrahydrofuran-2-yl ether linkage. This guide outlines three validated protocols for amide bond formation, prioritizing yield, purity, and scaffold integrity.

Key Chemical Properties
PropertyCharacteristicImplication for Synthesis
Nucleophilicity Moderate to HighThe 4-alkoxy and 3-methyl groups are electron-donating, increasing the basicity and nucleophilicity of the amine compared to unsubstituted aniline.
Acid Sensitivity ModerateThe tetrahydro-2-furanylmethoxy ether can undergo ring-opening or cleavage under strong acidic conditions (pH < 1) or high temperatures.
Solubility LipophilicSoluble in DCM, THF, EtOAc; limited solubility in water/methanol.

Decision Matrix: Selecting the Right Protocol

Choose the experimental route based on your specific acylating agent and downstream application.

ProtocolSelection Start Select Acyl Source SimpleAcid Simple Carboxylic Acid (e.g., Benzoic acid) Start->SimpleAcid ComplexAcid Complex/Chiral Acid (e.g., Amino acids) Start->ComplexAcid Acryloyl Acryloyl Chloride (For Covalent Inhibitors) Start->Acryloyl MethodA Method A: Acid Chloride (Schotten-Baumann) SimpleAcid->MethodA Robust, Low Cost MethodB Method B: HATU/DIPEA Coupling ComplexAcid->MethodB Prevents Racemization MethodC Method C: Low-Temp Acrylation Acryloyl->MethodC Strict Temp Control

Figure 1: Decision matrix for selecting the optimal amidation protocol based on substrate type.

Detailed Experimental Protocols

Method A: Acid Chloride Route (Standard Acylation)

Best for: Simple aromatic or aliphatic amides where the acid chloride is stable and commercially available.

Reagents:

  • Substrate: Aniline-THF (1.0 equiv)

  • Reagent: Acid Chloride (1.1 – 1.2 equiv)

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Protocol:

  • Preparation: Dissolve Aniline-THF (1.0 equiv) in anhydrous DCM (concentration ~0.2 M) in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add DIPEA (1.5 equiv) via syringe. Cool the mixture to 0°C using an ice bath.

    • Rationale: Cooling prevents exothermic side reactions; the base neutralizes the HCl by-product immediately, protecting the THF ether from acid hydrolysis.

  • Acylation: Add the Acid Chloride (1.1 equiv) dropwise over 10–15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).

  • Workup: Quench with saturated

    
     solution. Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
Method B: HATU-Mediated Coupling (High Precision)

Best for: Coupling with complex carboxylic acids, valuable intermediates, or when avoiding harsh acylating agents is necessary.

Reagents:

  • Substrate: Aniline-THF (1.0 equiv)

  • Carboxylic Acid: 1.1 equiv

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: DMF or DMF/DCM (1:1)

Protocol:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at RT for 15 minutes.

    • Mechanism:[2][3][4][5][6][7][8][9] This pre-activation forms the reactive O-7-azabenzotriazole active ester.

  • Addition: Add the Aniline-THF (1.0 equiv) dissolved in minimal DMF to the activated acid mixture. Add the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 4–12 hours.

    • Note: Anilines can be sluggish nucleophiles compared to aliphatic amines; HATU is preferred over EDC/HOBt for this reason.

  • Workup: Dilute with EtOAc (excess). Wash with water (

    
    ) to remove DMF, then brine. Dry and concentrate.
    
Method C: Synthesis of Acrylamide Derivatives (Covalent Warheads)

Best for: Synthesizing covalent kinase inhibitors (Michael Acceptors). This reaction is highly exothermic and prone to polymerization if not controlled.

Reagents:

  • Substrate: Aniline-THF (1.0 equiv)

  • Reagent: Acryloyl Chloride (1.05 equiv) - Freshly distilled or high purity

  • Base: DIPEA (2.0 equiv)

  • Solvent: THF (anhydrous) or DCM

Protocol:

  • Setup: Dissolve Aniline-THF and DIPEA in anhydrous THF. Cool to -10°C (Salt/Ice bath).

  • Addition: Dilute Acryloyl Chloride in a small volume of THF. Add this solution very slowly (dropwise) to the amine solution over 20 minutes.

    • Critical Control: Maintain temperature < 0°C. Rapid addition causes polymerization of the acryloyl chloride or double-acylation of the aniline.

  • Completion: Stir at 0°C for 1 hour. Do not heat.

  • Quench: Quench with cold water. Extract immediately with EtOAc.

  • Purification: Flash chromatography on silica gel. Avoid acidic mobile phases; use neutral conditions (e.g., DCM/MeOH).

Quality Control & Troubleshooting

Analytical Validation
  • 1H NMR (DMSO-d6): Look for the amide -NH singlet (typically

    
     9.5–10.5 ppm). Verify the integrity of the THF ring (multiplets at 
    
    
    
    1.6–2.0, 3.6–3.8, and 4.1 ppm).
  • LC-MS: Confirm mass

    
    . Check for peaks corresponding to 
    
    
    
    (loss of THF ring), which indicates acid-mediated degradation.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Aniline is sterically hindered or electron-poor (if other substituents present).Switch from EDC to HATU or PyBOP. Increase reaction time. Heat to 50°C (only if using Method B).
THF Ring Cleavage Reaction medium too acidic.Ensure excess base (DIPEA) is present before adding acid chloride. Avoid HCl washes during workup.
Double Acylation Excess acid chloride used.Strictly control stoichiometry (1.05 equiv). Add acid chloride slowly at low temp.
Polymerization (Method C) Temperature too high; old acryloyl chloride.Keep temp < 0°C. Add a radical inhibitor (e.g., BHT) if scaling up.

Mechanistic Workflow (Graphviz)

The following diagram illustrates the critical pathway for Method C (Acrylamidation), highlighting the specific risk points for the THF-ether moiety.

ReactionPathway Start Aniline-THF (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (-10°C) Reagent Acryloyl Chloride (Electrophile) Reagent->Intermediate Risk RISK: HCl Generation Intermediate->Risk Release of HCl Product Target Acrylamide Intermediate->Product Elimination of Cl- Base DIPEA (Base) Risk->Base Neutralization (Critical Step) SideProduct Side Reaction: THF Ring Opening Risk->SideProduct If Base Insufficient

Figure 2: Mechanistic pathway for acrylamidation, emphasizing the critical role of base neutralization to prevent acid-catalyzed THF ring opening.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[10][11][12] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[13][14] Organic Process Research & Development, 20(2), 140–177.

  • Soloway, S. B., et al. (Specific reference to TKI synthesis). Journal of Medicinal Chemistry (General reference for Quinazoline/Aniline TKI synthesis protocols).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard grounding for Schotten-Baumann conditions).

Sources

Recrystallization solvents for purifying furanylmethoxy aniline intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Strategic Solvent Selection for the Recrystallization of Furanylmethoxy Aniline Intermediates

Audience: Researchers, scientists, and drug development professionals.

Abstract: The purity of active pharmaceutical ingredients (APIs) is paramount, and this stringency begins with the purification of their synthetic intermediates. Furanylmethoxy aniline derivatives are a common structural motif in medicinal chemistry, and their effective purification is a critical step in many synthetic routes. This document provides a comprehensive guide to developing robust recrystallization protocols for this class of compounds. It covers the theoretical principles of solvent selection, practical screening methodologies for single and mixed-solvent systems, and detailed, step-by-step protocols. Furthermore, it includes a troubleshooting guide for common issues such as oiling out and poor crystal formation, aiming to empower researchers to rationally design and optimize purification strategies.

Part 1: The Foundation - Principles of Recrystallization

Recrystallization is a powerful technique for purifying nonvolatile organic solids.[1] The fundamental principle relies on the differential solubility of a compound in a hot solvent versus a cold solvent.[2][3][4] An impure solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution.[2][3] As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Ideally, impurities remain dissolved in the cooled solvent (the mother liquor) and are separated via filtration.[5][6]

The Anatomy of an Ideal Recrystallization Solvent

The success of any recrystallization hinges on the choice of solvent. An ideal solvent possesses several key characteristics:

  • High Temperature Coefficient: The solvent should exhibit a steep solubility curve for the target compound—dissolving it completely at or near its boiling point but very poorly at low temperatures (e.g., 0-4°C) to maximize recovery.[1][7]

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).[3][5]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1][3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[1][4]

  • Melting Point Consideration: The solvent's boiling point should be lower than the melting point of the solute to prevent the compound from melting and "oiling out" instead of crystallizing.[4][7]

  • Safety and Cost: The solvent should be non-flammable, have low toxicity, and be inexpensive.[1][3]

Part 2: Solvent Strategy for Furanylmethoxy Aniline Intermediates

Structural Considerations

Furanylmethoxy aniline intermediates possess a unique combination of functional groups that dictate their solubility.

  • Aniline Moiety: The aromatic ring is non-polar, while the amino group provides polarity and hydrogen bonding capability.[8] Aniline itself is highly soluble in many organic solvents like ethanol and ether but only slightly soluble in water.[9][10][11][12]

  • Furan Ring: This heterocyclic aromatic ring contributes to the molecule's overall non-polar character but also has a polar oxygen atom. Furan is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[13]

  • Methoxy/Linker Group: The polarity and flexibility of the linker between the furan and aniline moieties will significantly influence the overall properties.

This structural combination suggests a molecule of moderate polarity . Therefore, the general principle of "like dissolves like" points towards solvents in the mid-range of polarity as excellent starting points for screening.[6][14]

Single-Solvent System Screening

A single-solvent recrystallization is often the simplest and most desirable method. The following solvents are recommended starting points for screening.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Characteristics & Safety Notes
Ethanol 7824.5Good general-purpose polar protic solvent. Often forms good quality crystals. Flammable.[3]
Isopropanol (IPA) 8219.9Similar to ethanol but slightly less polar. Good for compounds with moderate polarity. Flammable.
Acetonitrile 8237.5A polar aprotic solvent. Can be effective when protic solvents fail.
Ethyl Acetate 776.0A moderately polar solvent, excellent for many organic compounds.[14] Flammable.
Toluene 1112.4A non-polar aromatic solvent. Useful for less polar intermediates. Higher boiling point requires caution.
Heptane/Hexane 98 / 69~1.9Very non-polar solvents. Unlikely to dissolve the intermediates alone but are excellent as anti-solvents. Flammable.
Mixed-Solvent Systems: The Solvent/Anti-Solvent Approach

When no single solvent meets all the ideal criteria, a mixed-solvent system is a powerful alternative.[14] This technique is particularly useful when a compound is too soluble in one solvent and insoluble in another.

The Principle: The impure compound is first dissolved in a minimum amount of a hot "good" solvent (in which it is highly soluble). Then, a miscible "poor" solvent or "anti-solvent" (in which the compound is insoluble) is added dropwise to the hot solution until persistent cloudiness (turbidity) appears.[15] A few more drops of the "good" solvent are added to redissolve the precipitate, creating a hot, perfectly saturated solution. Upon cooling, the compound's solubility dramatically decreases, inducing crystallization.

Common Miscible Pairs for Moderately Polar Compounds:

  • Ethanol / Water

  • Acetone / Water

  • Ethyl Acetate / Hexane or Heptane[16]

  • Toluene / Hexane or Heptane

  • Dichloromethane / Hexane

Part 3: Experimental Protocols

Protocol A: Single-Solvent Recrystallization
  • Solvent Selection: Test small quantities of your crude intermediate (~20-30 mg) in test tubes with various solvents (~0.5 mL) from the table above. Heat the mixtures to boiling. A good solvent will dissolve the compound when hot but show significant crystal formation upon cooling in an ice bath.

  • Dissolution: Place the crude solid in an Erlenmeyer flask (which prevents solvent loss) with a boiling chip. Add the chosen solvent portion-wise while heating the mixture to a gentle boil on a hot plate. Add just enough hot solvent to fully dissolve the solid.[2][5] An excess of solvent is the most common cause of low or no yield.[17][18]

  • Hot Filtration (Optional): If insoluble impurities or colored contaminants are present, this step is necessary.

    • For colored impurities, add a small amount of activated carbon to the hot solution and boil for a few minutes.[5]

    • To remove carbon or other solids, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper.[19] This must be done quickly to prevent premature crystallization in the funnel.[19][20]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[21] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.[18]

Workflow for Single-Solvent Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation Start Start with Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilt Hot Gravity Filtration (If Insoluble Impurities Exist) Dissolve->HotFilt Optional Cool Slow Cooling to Room Temp, Then Ice Bath Dissolve->Cool If No Filtration Needed HotFilt->Cool VacFilt Collect Crystals via Vacuum Filtration Cool->VacFilt Wash Wash with Ice-Cold Solvent VacFilt->Wash Dry Dry to Constant Weight Wash->Dry End Pure Crystals Dry->End

Caption: General workflow for a single-solvent recrystallization process.

Protocol B: Mixed-Solvent (Anti-solvent) Recrystallization
  • Solvent Pair Selection: Identify a "good" solvent that readily dissolves the compound and a miscible "poor" solvent (anti-solvent) in which it is insoluble.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-solvent: While keeping the solution hot, add the "poor" solvent (anti-solvent) dropwise with swirling until a faint, persistent cloudiness appears.[15]

  • Re-solubilization: Add a few drops of the hot "good" solvent to the cloudy mixture until the solution becomes clear again. The solution is now saturated.

  • Crystallization, Collection, and Drying: Follow steps 4 through 7 from Protocol A.

Troubleshooting Common Recrystallization Issues

Even with careful planning, problems can arise. Here is a guide to addressing the most common challenges.

ProblemLikely Cause(s)Proposed Solution(s)
No Crystals Form Too much solvent was used. [17] Supersaturation. 1. Boil off some solvent to concentrate the solution and attempt to cool again.[17][20] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line.[17][18] 3. Add a "seed crystal" from a previous pure batch, if available.[17]
"Oiling Out" The compound is precipitating from the solution at a temperature above its melting point. This is common with low-melting solids or highly impure samples.[19][20]1. Reheat the solution to redissolve the oil. 2. Add a small amount more of the "good" solvent to lower the saturation point.[17][20] 3. Allow the solution to cool much more slowly to ensure crystallization occurs at a lower temperature.[17]
Poor Recovery Too much solvent was used. [18] Premature crystallization during hot filtration. Washing with too much or warm solvent. 1. Concentrate the mother liquor and cool to recover a second crop of crystals (purity should be checked). 2. Ensure the funnel is pre-heated for hot filtration.[19] 3. Always use a minimal amount of ice-cold solvent for washing.[18]

Troubleshooting Decision Tree

G Start Cooling Complete CheckCrystals Crystals Formed? Start->CheckCrystals Success Proceed to Filtration CheckCrystals->Success Yes OiledOut Compound 'Oiled Out'? CheckCrystals->OiledOut No NoCrystals No Crystals or Oil OiledOut->NoCrystals No ActionOil Reheat Solution Add More Solvent Cool Slowly OiledOut->ActionOil Yes ActionNoCrystals 1. Scratch Inner Flask 2. Add Seed Crystal 3. Boil Off Some Solvent NoCrystals->ActionNoCrystals ActionOil->Start Retry Cooling ActionNoCrystals->Start Retry Cooling

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing O-Alkylation of Tetrahydrofuran-Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Improving Yield & Chemoselectivity in Ether Synthesis

Executive Summary: The Challenge

Researchers working with tetrahydrofuran (THF) aniline derivatives typically face a "pincer" problem regarding yield:

  • Chemoselectivity: The aniline nitrogen is often more nucleophilic than the target hydroxyl group (phenol or aliphatic alcohol), leading to unwanted N-alkylation or N,O-dialkylation.

  • Steric/Electronic Deactivation: If the hydroxyl group is located on the THF ring (e.g., 3-hydroxytetrahydrofuran), it is a secondary alcohol with significant steric hindrance, making standard SN2 attack sluggish.

This guide provides field-validated protocols to bypass these bottlenecks, moving beyond standard textbook "Williamson Ether Synthesis" into high-fidelity medicinal chemistry techniques.

Module 1: Chemoselectivity (O- vs. N-Alkylation)

User Question: "I am trying to alkylate the phenolic hydroxyl group of my aminophenol-THF intermediate, but I keep getting significant N-alkylated byproducts. How do I favor O-alkylation exclusively?"

Root Cause Analysis

In standard basic conditions (e.g., K₂CO₃/Acetone), the phenoxide and the aniline are both nucleophilic. While the phenoxide is harder (charge-controlled), the aniline is softer (orbital-controlled) and often kinetically accessible.

Solution A: The "Cesium Effect" (Direct Method)

If you cannot spare steps for protection/deprotection, you must switch to Cesium Carbonate (Cs₂CO₃) in Acetonitrile (MeCN) or DMF .

  • The Mechanism: The large ionic radius of Cesium (1.67 Å) creates a "naked" phenoxide anion that is significantly more reactive than the potassium-paired equivalent. Cs₂CO₃ is also more soluble in organic solvents than K₂CO₃.

  • Protocol:

    • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

    • Base: Cs₂CO₃ (1.5 – 2.0 equivalents).

    • Temperature: 60°C – 80°C.

    • Stoichiometry: Use 1.0 eq of substrate and 1.1 eq of alkyl halide.

    • Result: This system strongly favors the harder nucleophile (Oxygen) over the Nitrogen.

Solution B: The Imine Masking Strategy (High-Yield Method)

For scale-up or when selectivity is critical (>95%), use the Benzaldehyde Protection Protocol . This temporarily "turns off" the aniline nucleophilicity.

Step-by-Step Protocol:

  • Protection: Stir the aminophenol with Benzaldehyde (1.0 eq) in MeOH. No catalyst needed.

    • Result: Forms the benzylidene imine (Schiff base) quantitatively. The N lone pair is now delocalized and sterically hindered.

  • Alkylation: React the imine-phenol with your alkyl halide (R-X) using K₂CO₃ in Acetone or DMF (reflux).

    • Note: The N cannot react. O-alkylation proceeds exclusively.

  • Hydrolysis: Treat the crude mixture with dilute HCl (2N) at RT for 15 mins.

    • Result: The imine hydrolyzes back to the free aniline and benzaldehyde (which can be washed away).

Module 2: Reactivity of the THF Ring (Aliphatic Alcohols)

User Question: "My hydroxyl group is on the tetrahydrofuran ring (e.g., 3-hydroxytetrahydrofuran). Standard base alkylation yields are <20%. What is wrong?"

Root Cause Analysis

Hydroxyls on the THF ring are secondary aliphatic alcohols . They are:

  • Less acidic than phenols (pKa ~16 vs ~10), requiring stronger bases (NaH) for Williamson synthesis.

  • Sterically hindered (adjacent to the ring oxygen and methylene groups).

  • Prone to elimination (E2) if the alkyl halide is hindered or the base is too strong.[1]

Solution: The Mitsunobu Inversion

Do not use Williamson conditions for hindered secondary alcohols. Use the Mitsunobu Reaction . This is the gold standard for coupling THF-alcohols to phenols (forming the ether linkage).

Protocol (Coupling THF-OH to a Phenol):

  • Reagents: Triphenylphosphine (PPh₃, 1.2 eq), DIAD or DEAD (1.2 eq).

  • Solvent: Anhydrous THF (Critical: Moisture kills this reaction).

  • Order of Addition (Crucial):

    • Dissolve THF-alcohol, Phenol, and PPh₃ in THF.

    • Cool to 0°C .

    • Add DIAD dropwise. (Exothermic).

  • Mechanism: The reaction activates the THF-alcohol as a phosphonium intermediate (excellent leaving group), which is then displaced by the phenol in an SN2 fashion.

    • Bonus: This inverts the stereocenter.[2] If you start with (S)-3-hydroxytetrahydrofuran, you get the (R)-ether.

Module 3: Troubleshooting Data & Decision Matrix

Yield Optimization Table
VariableStandard ConditionOptimized ConditionWhy?
Base (Phenol) K₂CO₃Cs₂CO₃ "Naked anion" effect increases O-nucleophilicity.
Solvent AcetoneDMF or NMP Higher dielectric constant stabilizes the transition state; better solubility.
Leaving Group Chloride (-Cl)Iodide (-I) Add 10 mol% KI (Finkelstein condition) to convert R-Cl to reactive R-I in situ.
Atmosphere AirArgon/Nitrogen Phenoxides oxidize easily to quinones (tar) in air.
Catalyst None18-Crown-6 If using Potassium bases, this chelates K+ and activates the anion.
Visual Troubleshooting Guide

OptimizationLogic Start Start: Low Yield in O-Alkylation CheckSubstrate Is the OH Phenolic or Aliphatic (THF)? Start->CheckSubstrate Phenolic Phenolic OH (on Aniline ring) CheckSubstrate->Phenolic Phenolic Aliphatic Aliphatic OH (on THF ring) CheckSubstrate->Aliphatic Aliphatic CheckN Is the Aniline Free (NH2)? Phenolic->CheckN Protection Use Benzaldehyde Protection Route CheckN->Protection Yes, high purity needed Direct Use Cs2CO3 / MeCN (Cesium Effect) CheckN->Direct Yes, speed needed CheckSterics Is it Secondary (e.g. 3-OH)? Aliphatic->CheckSterics Mitsunobu Mitsunobu Reaction (PPh3 / DIAD) CheckSterics->Mitsunobu Yes (Inversion) Williamson Strong Base (NaH) + 15-Crown-5 CheckSterics->Williamson No (Primary)

Figure 1: Decision matrix for selecting the optimal reaction pathway based on substrate structure.

Module 4: Advanced Mechanism (The Protection Route)

Understanding why the protection route works is vital for troubleshooting impurities.

ProtectionMechanism Step1 1. Protection Aniline + PhCHO (Forms Imine) Intermediate Intermediate: N-Benzylidene (N is deactivated) Step1->Intermediate -H2O Step2 2. Alkylation Imine-Phenol + R-X (Base: K2CO3) Step3 3. Hydrolysis Dilute HCl Wash (Restores Aniline) Step2->Step3 Workup Product Final Product: O-Alkylated Aniline Step3->Product -PhCHO Intermediate->Step2 Selective O-Attack

Figure 2: The Benzaldehyde Protection Strategy. By converting the amine to an imine, nucleophilicity is removed, forcing the alkylating agent to react only with the oxygen.

References & Grounding

  • Selective Alkylation of Aminophenols:

    • Source: BenchChem & ResearchGate.

    • Key Finding: The benzaldehyde protection method prevents N-alkylation and N,O-dialkylation, offering yields >90% compared to direct alkylation.

    • Link:

  • The Cesium Effect (Cs₂CO₃):

    • Source: J&K Scientific / Hive Discourse.

    • Key Finding: Cesium carbonate in acetonitrile provides superior yields for phenol alkylation compared to potassium carbonate due to the "naked ion" effect and higher solubility.

    • Link:

  • Mitsunobu Reaction for THF Alcohols:

    • Source: Atlanchim Pharma / Organic Chemistry Portal.

    • Key Finding: For secondary alcohols on rings (like 3-hydroxytetrahydrofuran), Mitsunobu conditions (DIAD/PPh3) are required to prevent elimination and ensure coupling.

    • Link:

  • Finkelstein Modification (Iodide Catalysis):

    • Source: Francis Academic Press.

    • Key Finding: Adding KI to alkyl chlorides accelerates the reaction via in-situ formation of the more reactive alkyl iodide.

    • Link:

Sources

Troubleshooting low conversion in aniline acylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Conversion in N-Acylation of Anilines Document ID: TS-ORG-2026-AA Status: Active Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Diagnostic Workflow: Where is the failure occurring?

Before modifying reaction parameters, use this logic tree to categorize your failure mode. Most low-conversion issues in aniline acylation stem from three distinct root causes: Electronic Deactivation , Steric Hindrance , or Reagent Instability .

TroubleshootingLogic Start Start: Low Conversion (<50%) CheckSM Is Starting Material (Aniline) Intact by LCMS/TLC? Start->CheckSM SideRxn Is a major byproduct visible? CheckSM->SideRxn No (SM Consumed) CheckReagent Is Acylating Agent Intact (or Acid byproduct)? CheckSM->CheckReagent Yes (SM Remains) O_Acyl Issue: O-Acylation or Dimerization (See Chemoselectivity Section) SideRxn->O_Acyl Yes Decomp Issue: Aniline Decomposition (Oxidation/Polymerization) SideRxn->Decomp No (Messy Baseline) Hydrolysis Issue: Reagent Hydrolysis (Wet Solvent/Old Reagent) CheckReagent->Hydrolysis Reagent Hydrolyzed (Acid present) StructCheck Check Aniline Structure CheckReagent->StructCheck Reagent Intact Steric Issue: Steric Hindrance (Ortho-substitution) StructCheck->Steric Ortho-substituents? Electronic Issue: Electronic Deactivation (EWG at p/m position) StructCheck->Electronic EWG Present?

Figure 1: Diagnostic logic flow for isolating the root cause of acylation failure.

Issue: Electronic Deactivation (The "Sluggish" Nucleophile)

Symptom: The aniline contains electron-withdrawing groups (EWGs) such as


, 

, or

, particularly at the para position. Reaction progresses slowly or stalls even with excess acid chloride.

Mechanistic Insight: The nucleophilicity of the aniline nitrogen is directly correlated to the electron density of the aromatic ring. EWGs decrease the


 of the conjugate acid (anilinium ion), making the lone pair less available for attack. Standard Schotten-Baumann conditions often fail here because the rate of hydrolysis of the acid chloride competes effectively with the rate of aminolysis.

Solution: Hypernucleophilic Catalysis (DMAP) For deactivated anilines, adding 4-(Dimethylamino)pyridine (DMAP) is critical. DMAP acts as a "acyl transfer agent."[1] It attacks the acylating agent faster than the aniline to form a highly reactive


-acylpyridinium intermediate, which is more electrophilic than the original acid chloride or anhydride.

DMAP_Mechanism AcylAgent Acylating Agent (R-CO-Cl) Intermediate N-Acylpyridinium Salt (Highly Reactive) AcylAgent->Intermediate + DMAP DMAP DMAP Catalyst DMAP->Intermediate Product Amide Product Intermediate->Product + Aniline Aniline Deactivated Aniline (Ar-NH2) Product->DMAP Regenerates Catalyst

Figure 2: The Steglich-type catalytic cycle where DMAP activates the electrophile.

Recommended Protocol: DMAP-Catalyzed Acylation

Use this for anilines with moderate EWGs (e.g., 4-chloroaniline, 3-nitroaniline).

  • Dissolve: 1.0 equiv of aniline in anhydrous DCM or THF (0.2 M).

  • Base: Add 1.2–1.5 equiv of Triethylamine (TEA) or DIPEA to scavenge HCl.

  • Catalyst: Add 10–20 mol% DMAP . (Note: For extremely unreactive substrates, stoichiometric DMAP can be used).

  • Acylation: Add 1.1 equiv of Acid Chloride dropwise at 0°C.

  • Monitoring: Warm to RT. If conversion is <50% after 4 hours, heat to reflux (DCM: 40°C, THF: 66°C).

Issue: Steric Hindrance (The "Blocked" Nucleophile)

Symptom: The aniline has substituents at the 2- and 6-positions (e.g., 2,6-dimethylaniline). The reaction yields mostly starting material, even with acid chlorides.

Mechanistic Insight: Ortho-substituents create a kinetic barrier that prevents the approach of the electrophile to the nitrogen lone pair. Furthermore, the tetrahedral intermediate formed during acylation is highly crowded, raising the activation energy significantly.

Solution: The "High-Force" Deprotonation Strategy Standard bases (TEA, Pyridine) only scavenge protons; they do not deprotonate the aniline significantly (Aniline pKa ≈ 30). By using a strong base like Sodium Hydride (NaH), you generate the Anilide anion (


). This species is a significantly stronger nucleophile and less sterically demanding than the neutral amine.
Protocol: NaH-Mediated "High-Force" Acylation

WARNING: Use strictly anhydrous conditions. Hydrogen gas is evolved.

  • Setup: Flame-dry a 2-neck flask under Argon/Nitrogen.

  • Deprotonation: Suspend NaH (60% dispersion, 2.0 equiv) in anhydrous THF.

  • Addition: Add the hindered aniline (1.0 equiv) in THF dropwise at 0°C.

  • Activation: Stir at RT for 30–60 mins. Evolution of

    
     gas indicates anion formation. The solution often turns colored (red/brown).
    
  • Acylation: Cool back to 0°C. Add the Acid Chloride (1.2–1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT or reflux if necessary.

Comparative Efficacy of Coupling Strategies

StrategyBest ForProsCons
Schotten-Baumann Unhindered, simple anilinesCheap, aqueous compatibleFails with sensitive/hindered substrates
Acid Chloride + DMAP Electron-deficient anilinesHigh reactivity, mild conditionsDMAP removal can be tricky
HATU / DIPEA Precious carboxylic acidsHigh conversion, avoids acid chloridesExpensive, atom-inefficient
NaH / Acid Chloride Sterically hindered anilines Overcomes massive steric barriersHarsh, requires strict anhydrous conditions

Issue: Reagent Integrity & Hydrolysis

Symptom: LCMS shows conversion of the Acid Chloride to the corresponding Carboxylic Acid, with Aniline remaining untouched.

Mechanistic Insight: Acid chlorides are moisture-sensitive. If your solvent contains trace water (even 0.1%), the rate of hydrolysis often exceeds the rate of acylation, especially for deactivated anilines.

Troubleshooting Checklist:

  • Solvent Quality: Are you using "anhydrous" grade solvents from a fresh bottle? DCM absorbs moisture rapidly.

  • Reagent Age: Acid chlorides degrade over time to release HCl. If the bottle has white crust (solid HCl salts) around the cap, distill it or switch to a coupling agent (HATU/EDC) with the carboxylic acid parent.

  • Atmosphere: Are you running this under a drying tube or Nitrogen balloon?

FAQ: Advanced Coupling Agents

Q: My starting material is a Carboxylic Acid, not an Acid Chloride. Can I use EDC? A: For anilines, EDC/NHS is often insufficient due to the lower nucleophilicity of aromatic amines compared to aliphatic amines.

  • Recommendation: Use HATU or T3P (Propylphosphonic anhydride).

  • Why: HATU generates an O-At-active ester which is highly reactive toward aromatic amines. T3P is excellent for low-epimerization and easy workup (water-soluble byproducts).

Q: I am seeing O-acylation instead of N-acylation on my aminophenol. A: This is a chemoselectivity issue.

  • Fix: Run the reaction in a biphasic system (EtOAc/Sat.

    
    ). The amine is nucleophilic in the organic phase, while the phenol remains protonated or partitions to the interface. Alternatively, use Cbz-protection  for the phenol if selectivity is impossible to control kinetically.
    

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[2][3][4] Amide bond formation and peptide coupling.[1][3][5][6] Tetrahedron, 61(46), 10827–10852. Link

    • Foundational review on coupling agents and mechanisms.
  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[7] Angewandte Chemie International Edition, 17(8), 569–583. Link

    • The definitive source on the mechanism of DMAP c
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link

    • Comprehensive guide to modern coupling reagents including H
  • Due-Hansen, M. E., et al. (2016).[5][8] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[5][7][8][9] Organic & Biomolecular Chemistry, 14, 430-433.[8] Link

    • Specific protocols for difficult aniline substr

Sources

Technical Support Center: Purification of Oily Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of oily aniline derivatives via column chromatography Role: Senior Application Scientist Context: Technical Support Center (Troubleshooting & FAQs)

Current Status: Online Agent: Dr. A. Vance, Senior Application Scientist

Welcome to the Advanced Purification Support Center. If you are here, you are likely staring at a flask containing a dark, oily aniline derivative that streaks on TLC, turns black on the column, or refuses to crystallize.

This guide addresses the specific physicochemical challenges of purifying lipophilic amines (anilines) and provides self-validating protocols to resolve them.

The Diagnostic Phase: Why is my separation failing?

Q: Why does my aniline derivative streak from the baseline to the solvent front?

A: This is the classic "Acid-Base Trap." Silica gel is not neutral; it is a Brønsted acid (pKa ~5-7) due to surface silanol (Si-OH) groups. Aniline derivatives are basic (pKa ~4-5 for the conjugate acid, but the nitrogen lone pair is a hydrogen bond acceptor).

When your basic aniline meets the acidic silica, they form a reversible salt or strong hydrogen bond. As the solvent moves, the aniline molecules are continuously getting "stuck" and "unstuck" at different rates, resulting in broad peaks (tailing) rather than tight bands.

Q: My compound is pure by NMR but remains a dark oil. Is it impure?

A: Not necessarily, but likely.[1]

  • Oxidation: Anilines are electron-rich and prone to auto-oxidation. Silica gel has a high surface area that can catalytically accelerate this oxidation, turning clear oils into "black tar" during the run.

  • Rotamers/Conformers: Some N-substituted anilines exist as oily rotamers.

  • Trace Solvent: High-boiling impurities (DMF, DMSO) or even traces of EtOAc can prevent crystallization.

Decision Matrix & Mechanism

Before choosing a protocol, visualize the interaction occurring in your column.

AnilineSilicaInteraction Silica Silica Surface (Acidic Si-OH) Interaction Strong H-Bonding & Salt Formation Silica->Interaction Aniline Aniline Derivative (Basic -NH2) Aniline->Interaction Result Peak Tailing (Streaking) Interaction->Result Modifier Modifier Added (TEA or NH4OH) Modifier->Silica Preferential Binding Shielding Active Sites Blocked Modifier->Shielding Outcome Sharp Elution (Tight Bands) Shielding->Outcome

Figure 1: Mechanism of amine tailing on silica and the corrective action of mobile phase modifiers.

Experimental Protocols

Protocol A: The "Modifier" Method (Standard Silica)

Use this if you are restricted to standard silica gel.

The Logic: You must saturate the acidic silanol sites with a "sacrificial" base that competes with your product.

Materials:

  • Triethylamine (TEA) or Ammonium Hydroxide (NH4OH).

  • Solvent System: Hexane/Ethyl Acetate (Preferred) or DCM/MeOH.

Step-by-Step:

  • TLC Optimization: Run a TLC with 1% TEA in your eluent.

    • Validation: If the spot tightens and Rf increases compared to the TEA-free plate, the method will work.

  • Column Pre-treatment (Crucial):

    • Prepare your starting mobile phase with 1-2% TEA .

    • Flush the column with 2-3 Column Volumes (CV) of this "doped" solvent before loading your sample. This neutralizes the silica column-wide [1].

  • The Run:

    • Continue using the modifier in the mobile phase throughout the run.

    • Note: TEA is volatile and can be removed later, but it often leaves a smell. NH4OH (1% in MeOH/DCM) is an alternative but is harder to mix into Hexane/EtOAc.

Protocol B: The Stationary Phase Switch (Amine-Silica)

Use this for sensitive or highly oily compounds.

The Logic: Amine-functionalized silica (e.g., KP-NH) has a basic surface.[1][2][3][4] It repels the basic aniline, preventing adsorption and allowing separation based purely on polarity, often using simple Hexane/EtOAc gradients without modifiers [2].

Comparison of Stationary Phases:

FeatureStandard Silica (Si-OH)Amine-Silica (Si-NH2)Neutral Alumina
Surface pH Acidic (~5.0)Basic (~9.[5]0)Neutral/Basic
Modifier Needed? YES (TEA/NH3)NO No
Solvent System Hex/EtOAc or DCM/MeOHHex/EtOAc (Simple)Hex/EtOAc
Risk of Oxidation HighLowLow
Cost LowHighMedium

Step-by-Step:

  • Select an Amine-functionalized cartridge (e.g., Biotage KP-NH or Teledyne RediSep Amine).

  • Solvent Selection: Use a simple Hexane/EtOAc gradient.[2][5]

    • Warning: Do NOT use acidic modifiers (Acetic acid/TFA) on these columns; you will ruin the phase chemistry.

  • Loading: Load the oily sample. If it is insoluble in Hexane, dissolve in a minimum volume of DCM or dry-load onto Celite.

Protocol C: Solidification of Oily Products (Salt Formation)

Use this if your purified product is an oil but needs to be a solid for stability.

The Logic: Converting a free-base oil into a hydrochloride or oxalate salt often disrupts the amorphous phase and forces crystallization.

Step-by-Step:

  • Dissolve the purified oily aniline in diethyl ether or 1,4-dioxane.

  • Dropwise add 4M HCl in Dioxane (or bubble HCl gas).

  • A precipitate should form immediately.

  • Filter the solid and wash with cold ether.

    • Validation: Check melting point.[6] Salts have much higher MPs than free bases.

Troubleshooting Workflow

Use this decision tree to select the correct purification strategy.

DecisionTree Start Start: Oily Aniline Sample CheckTLC Run TLC (Hex/EtOAc) Start->CheckTLC Streaking Is it Streaking? CheckTLC->Streaking YesStreak Yes Streaking->YesStreak Yes NoStreak No Streaking->NoStreak No AddTEA Add 1% TEA to TLC YesStreak->AddTEA Decomp Does it turn black? NoStreak->Decomp Better Did spot tighten? AddTEA->Better ProtocolA Execute Protocol A (Silica + TEA) Better->ProtocolA Yes SwitchPhase Execute Protocol B (Amine-Silica or Alumina) Better->SwitchPhase No (Still bad) FastRun Fast Run / Degas Solvents or Switch to Alumina Decomp->FastRun Yes Standard Standard Purification Decomp->Standard No

Figure 2: Troubleshooting decision tree for aniline purification.

Frequently Asked Questions (FAQs)

Q: Can I use DCM/MeOH instead of Hexane/EtOAc? A: Proceed with caution. DCM/MeOH is a "strong" solvent system.[1] While it dissolves polar anilines well, it often provides poor separation selectivity compared to Hexane/EtOAc. Furthermore, MeOH can dissolve silica slightly, contaminating your product. Always try Hexane/EtOAc + TEA first. If the compound is too polar, then switch to DCM/MeOH/NH4OH (90:9:1) [3].

Q: I added TEA, but my compound is still tailing. Why? A: You likely didn't pre-equilibrate the column. If you only add TEA to the sample or the running solvent, the "front" of the TEA is consumed by the silica as it travels down, leaving the silica ahead of your compound acidic. You must flush the column with TEA-containing solvent before injection [1].

Q: My aniline is air-sensitive. How do I purify it without decomposition? A:

  • Degas solvents: Sparge all solvents with Argon/Nitrogen for 15 mins.

  • Use Alumina: Neutral Alumina is less catalytic for oxidation than silica.

  • Speed: Use a higher flow rate (Flash chromatography) to minimize residence time on the column.

References

  • Biotage. Strategies for the Flash Purification of Organic Amines. Biotage Application Notes. Available at: [Link] (Accessed via search context 1.1, 1.4).

  • Teledyne ISCO. RediSep Amine Functionalized Column: An Efficient Alternative to Silica for Amine Purification.[4] Teledyne ISCO Application Note AN31.[7] Available at: [Link] (Accessed via search context 1.5, 1.8).

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary

3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline is a critical pharmacophore intermediate, most notably serving as the "aniline tail" in the synthesis of Gefitinib (Iressa) and related EGFR tyrosine kinase inhibitors. Its purity directly impacts the yield and impurity profile of the final API (Active Pharmaceutical Ingredient).

This guide provides a technical comparison of analytical approaches for this compound. Unlike standard spectral lists, we compare Solvent Systems (CDCl₃ vs. DMSO-d₆) and Process Impurity Markers (Precursor vs. Product) to establish a robust quality control (QC) protocol.

Structural & Spin System Analysis

Before interpreting the spectrum, we must deconstruct the spin systems. The molecule consists of three distinct magnetic environments:

  • The Aniline Core: A 1,2,4-substituted aromatic ring with a labile amine (

    
    ) and a methyl group.
    
  • The Linker: An oxymethylene bridge (

    
    ).
    
  • The Tetrahydrofuran (THF) Head: A chiral cyclic ether creating complex multiplet splitting patterns.

Diagram 1: Molecular Fragmentation & Spin Assignment

G Molecule 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline Fragment1 Aniline Core (Aromatic Region) Molecule->Fragment1 Fragment2 Linker (Oxymethylene) Molecule->Fragment2 Fragment3 THF Ring (Aliphatic Region) Molecule->Fragment3 Sig_Ar 3x Ar-H (6.3 - 6.7 ppm) Fragment1->Sig_Ar Sig_NH2 NH2 Broad/Sharp (Solvent Dependent) Fragment1->Sig_NH2 Sig_Me Ar-CH3 (~2.1 ppm, s) Fragment1->Sig_Me Sig_OCH2 O-CH2 (~3.8 ppm, d/m) Fragment2->Sig_OCH2 Sig_THF THF Multiplets (1.6 - 4.2 ppm) Fragment3->Sig_THF

Figure 1: Structural breakdown of magnetic environments. Note that the THF chiral center renders the adjacent methylene protons diastereotopic.

Comparative Analysis: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of solvent is the single most critical variable in analyzing anilines.

The Core Problem: Proton Exchange

In non-polar solvents like Chloroform-d (


), the amine protons (

) undergo rapid chemical exchange and quadrupole broadening from the Nitrogen-14 nucleus. In polar aprotic solvents like Dimethyl Sulfoxide-d6 (

), hydrogen bonding stabilizes these protons, resulting in distinct, quantifiable signals.
Performance Comparison Table
FeatureAlternative A: Chloroform-d (

)
Alternative B: DMSO-

(Recommended)

Signal Shape
Broad hump or invisible (Exchange broadened).Sharp singlet or broad singlet (H-bonded).

Chemical Shift
~3.3 – 3.6 ppm (Variable).[1]~4.5 – 4.8 ppm (Distinct).
Integration Accuracy Low.

often under-integrates due to broadening.
High. Reliable 2H integration for purity calc.
Water Peak Interference Low (HDO ~1.5 ppm).High (HDO ~3.3 ppm). Must keep sample dry.
Aromatic Resolution Good, but potential overlap with solvent satellite.Excellent dispersion of aromatic signals.
Cost Low.Moderate.

Expert Insight: For strictly structural confirmation,


 is acceptable. However, for quantitative purity assays  or reaction monitoring  (where you must prove the nitro group is fully reduced to amine), DMSO-

is the mandatory standard
.

Reference Spectral Data (DMSO-d₆)

The following data represents the consensus spectral signature for the pure intermediate in DMSO-


.

Experimental Conditions: 400 MHz, 298 K, DMSO-


.
AssignmentShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Notes
Ar-H (C5) 6.68Doublet (d)1H8.4Ortho to ether
Ar-H (C2) 6.42Singlet (s)1H-Meta to ether
Ar-H (C6) 6.38Doublet (d)1H8.4Ortho to amine

4.60Broad Singlet (br s)2H-Diagnostic Peak
THF (C2-H) 4.15Multiplet (m)1H-Chiral center
O-CH2 3.82Doublet (d)2H5.2Diastereotopic avg
THF (C5-H) 3.60 - 3.75Multiplet (m)2H-Ether ring
Ar-CH3 2.08Singlet (s)3H-Methyl group
THF (C3/C4) 1.60 - 2.00Multiplet (m)4H-Ring overlaps

Critical QC Check: The integration ratio between the Ar-CH3 singlet (2.08 ppm) and the O-CH2 doublet (3.82 ppm) must be exactly 3:2 . Deviations here indicate incomplete alkylation or cleavage of the ether.

Process Control: Impurity Profiling

In the synthesis of Gefitinib intermediates, the primary impurity is the Unreduced Nitro Precursor (3-Methyl-4-(tetrahydro-2-furanylmethoxy)nitrobenzene).

Differentiation Strategy

The reduction of the Nitro group (


) to Amine (

) dramatically changes the electron density of the aromatic ring.
  • Nitro Precursor: The ring is electron-deficient. Aromatic protons appear downfield (7.0 – 8.0 ppm ).

  • Amine Product: The ring is electron-rich. Aromatic protons shift upfield (6.3 – 6.7 ppm ).

Protocol: Monitor the region between 7.5 – 8.0 ppm . Any signals in this "silent region" indicate residual nitro precursor.

Experimental Protocol: High-Resolution Acquisition

To ensure reproducibility, follow this self-validating protocol.

Diagram 2: Analytical Workflow

Workflow Step1 Sample Prep 10-15 mg in 0.6 mL DMSO-d6 Step2 Homogenization Vortex 30s (Ensure no suspension) Step1->Step2 Step3 Acquisition Setup ns=16, d1=10s (Relaxation Delay) Step2->Step3 Step4 Process Check Verify TMS (0.00) & HDO (3.33) Step3->Step4 Step4->Step1 Fail (wet/shim issues) Step5 Integration Validation Calibrate Ar-CH3 to 3.00H Step4->Step5 Pass

Figure 2: Step-by-step workflow for quantitative NMR acquisition.

Detailed Methodology
  • Sample Preparation:

    • Weigh 10–15 mg of the analyte into a clean vial.

    • Add 0.6 mL of DMSO-

      
        (99.9% D).
      
    • Note: If the sample is a hydrochloride salt, add 1-2 drops of

      
       or use Pyridine-
      
      
      
      to free the base, otherwise the
      
      
      peak will vanish (exchange with
      
      
      ) or shift to 8-9 ppm (
      
      
      ).
  • Acquisition Parameters (400 MHz):

    • Pulse Angle:

      
       or 
      
      
      
      .
    • Relaxation Delay (d1): Set to 10 seconds . The aromatic protons and methyl protons have different T1 relaxation times. A short delay (<1s) will under-integrate the aromatic signals relative to the methyl, skewing purity calculations.

    • Scans (ns): 16 or 32 (sufficient for >10mg).

  • Processing:

    • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

    • Phasing: Manual phasing is required for the complex THF multiplets.

    • Baseline: Apply polynomial baseline correction (ABS) before integration.

References

  • Gefitinib Synthesis & Characterization

    • Maskrey, T. S., et al. (2019).[2] "A New Synthesis of Gefitinib." Synlett, 30(04), 471-476.

    • Context: Primary source for the synthesis of the aniline intermediate and spectral characteriz
  • Solvent Effects in NMR

    • Babij, N. R., et al. (2016).[3] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667.

    • Context: Authoritative guide for identifying solvent peaks (DMSO/HDO) and understanding solvent shifts.
  • General Aniline Spectral Data

    • SDBS (Spectral Database for Organic Compounds).[4] "Aniline Derivatives."[2][5] AIST Japan.[4]

    • Context: Validation of aromatic substitution patterns and chemical shift ranges for 3,4-disubstituted anilines.

Sources

Comparative Guide to Mass Spectrometry Profiling: Furanylmethoxy Anilines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the mass spectrometry (MS) fragmentation patterns of Furanylmethoxy Anilines , a critical pharmacophore in kinase inhibitor development. It contrasts these patterns with their structural bioisosteres (Benzyloxy Anilines) and compares detection performance across ionization modes (EI vs. ESI).

Executive Summary

Furanylmethoxy anilines serve as potent intermediates in the synthesis of tyrosine kinase inhibitors (e.g., Lapatinib analogs). Structurally, they consist of an aniline core linked via an ether bond to a furan ring.

For drug development professionals, distinguishing this moiety from its metabolic byproducts or structural analogs (specifically benzyloxy isosteres) is critical. This guide demonstrates that the furfuryl cation (m/z 81) is the definitive spectral fingerprint for this class, offering a distinct diagnostic advantage over the benzyl cation (m/z 91) observed in alternative scaffolds.

Comparative Snapshot: Identification Markers
FeatureFuranylmethoxy Anilines (Target)Benzyloxy Anilines (Alternative)
Diagnostic Ion m/z 81 (

)
m/z 91 (

)
Secondary Fragment m/z 53 (Loss of CO from furan)m/z 65 (Loss of

from benzyl)
Ring Stability Moderate (Prone to ring opening)High (Aromatic stability)
Metabolic Flag Furan ring oxidation (reactive enedials)Hydroxylation / Dealkylation

Technical Analysis: Ionization Mode Comparison

The choice of ionization source fundamentally alters the observed topology of the mass spectrum.

Electron Impact (EI) vs. Electrospray Ionization (ESI)
ParameterElectron Impact (EI) - 70 eVElectrospray Ionization (ESI) - Soft
Primary Signal Fragment Ions (Fingerprint rich)Molecular Ion

Base Peak m/z 81 (Furfuryl Cation)

(Intact Parent)
Structural Insight High: Reveals ether linkage and ring structure.Low (MS1): Requires MS/MS (CID) to induce fragmentation.
Application Library matching, impurity identification (GC-MS).PK/PD studies, biological matrices (LC-MS).
Limit of Detection Nanogram range (compound dependent).Picogram range (highly sensitive for polar anilines).

Expert Insight: For initial structural confirmation of synthetic intermediates, EI is superior due to the unambiguous generation of the m/z 81 marker. For biological assays (metabolite tracking), ESI-MS/MS is required, where Collision Induced Dissociation (CID) must be tuned to >25 eV to replicate the characteristic ether cleavage.

Mechanistic Fragmentation Pathways

The fragmentation of furanylmethoxy anilines is driven by the stability of the heteroatom-stabilized carbocations.

Pathway A: Heterolytic Ether Cleavage (Primary)

The weakest link in the molecule is the


 bond between the furan ring and the ether oxygen.
  • Ionization: Removal of an electron from the aniline nitrogen or ether oxygen.

  • Cleavage: The bond breaks to generate a resonance-stabilized furfuryl cation (m/z 81) and a phenoxy/aniline radical.

  • Significance: This is the "Base Peak" in EI spectra.

Pathway B: Furan Ring Degradation (Secondary)

Unlike the benzyl cation (which rearranges to the stable tropylium ion), the furfuryl cation is susceptible to ring opening and decarbonylation.

  • ** Precursor:** Furfuryl cation (m/z 81).

  • ** Neutral Loss:** Loss of Carbon Monoxide (CO, 28 Da).

  • ** Product:**

    
     ion (m/z 53 ).
    
  • ** Observation:** This transition (81

    
     53) is diagnostic for furan derivatives.
    
Pathway C: Aniline Core Retention

In ESI-MS/MS, the charge often resides on the basic aniline nitrogen.

  • Cleavage: Neutral loss of the furfuryl alcohol or furfuryl radical.

  • Product: Protonated aminophenol fragment.

Visualization of Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways, highlighting the divergence between the diagnostic furfuryl path and the aniline core retention.

FragmentationPathway Parent Parent Molecule (Furanylmethoxy Aniline) [M]+ or [M+H]+ EtherCleavage Ether Bond Cleavage (Primary Event) Parent->EtherCleavage Ionization FurfurylCat Furfuryl Cation (Diagnostic Marker) m/z 81 EtherCleavage->FurfurylCat Path A (Dominant in EI) AnilineRad Aniline/Phenol Radical (Core Structure) EtherCleavage->AnilineRad Path C (Charge Retention) LossCO Neutral Loss: CO (-28 Da) FurfurylCat->LossCO LossHCN Neutral Loss: HCN (-27 Da) AnilineRad->LossHCN C4H5 Alkenyl Cation m/z 53 LossCO->C4H5 Ring Opening RingFrag Cyclopentadiene Cation (m/z 65/66) LossHCN->RingFrag

Caption: Mechanistic fragmentation tree showing the divergence into the diagnostic furfuryl cation (m/z 81) and the aniline core, with subsequent neutral losses.

Validated Experimental Protocols

To reproduce these patterns, the following workflows are recommended. These protocols are self-validating: if the m/z 81 (EI) or specific product ions (ESI) are absent, the ether bond has likely not cleaved or the sample is degraded.

Protocol A: GC-MS (Structural Fingerprinting)

Best for: Purity analysis and synthetic confirmation.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C (hold 3 min).
  • MS Source: Electron Impact (EI) at 70 eV . Source Temp: 230°C.

  • Scan Range: m/z 40–400.

  • Validation Check: Extract ion chromatogram (EIC) for m/z 81 . It should co-elute perfectly with the molecular ion peak.

Protocol B: LC-ESI-MS/MS (Bioanalysis)

Best for: Metabolite identification in plasma/microsomes.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Precursor Selection: Select

    
     (Calculate exact mass).
    
  • Collision Energy (CE): Ramp 15–35 eV.

  • Validation Check:

    • At Low CE (15 eV): Dominant

      
       peak.
      
    • At High CE (35 eV): Appearance of m/z 81 and aniline core fragments.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Furan Derivatives. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text for mechanisms of ether cleavage and McLafferty rearrangements).

  • Tang, S. Y., et al. (1979).[2] Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry. (Foundational work on furan-ether bond cleavage). [Link]

  • Setz, P. D., et al. (2006).[3] Mass spectra of aniline with different ionization methods. ResearchGate. (Comparison of EI vs ESI for aniline derivatives). [Link]

Sources

Comparison Guide: 3-Methyl vs. 3-Fluoro Substitution on Aniline Potency

[1]

Executive Summary

In the optimization of aniline-based pharmacophores—particularly in kinase inhibitors and GPCR ligands—the choice between a 3-methyl (meta-tolyl) and 3-fluoro (meta-fluoro) substituent is a pivotal decision point.[1] This guide objectively compares these two modifications, analyzing their impact on potency, physicochemical properties, and metabolic stability.

The Core Trade-off:

  • 3-Fluoro (-F): Acts as a "Metabolic Shield" and "Electronic Tuner."[1] It significantly enhances the hydrogen-bond (H-bond) donor capability of the aniline nitrogen (critical for hinge binding) while blocking metabolic oxidation.[1] It is a bioisostere of hydrogen with minimal steric penalty.

  • 3-Methyl (-CH₃): Acts as a "Hydrophobic Anchor."[1] It provides significant lipophilic bulk to fill hydrophobic pockets but introduces a metabolic "soft spot" (benzylic oxidation) and weakens the aniline NH acidity.

Physicochemical Profiling

The distinct behaviors of these substituents stem from their electronic and steric parameters.[2] The table below summarizes the fundamental differences.

Table 1: Comparative Physicochemical Properties[1]
Property3-Methyl Aniline (m-Toluidine)3-Fluoro AnilineMechanistic Implication
Hammett Constant (

)
-0.069 (Electron Donating)+0.337 (Electron Withdrawing)Critical: -F increases NH acidity; -CH₃ decreases it.[1]
Electronic Effect Inductive Donor (+I)Inductive Withdrawing (-I)-F deactivates the ring; -CH₃ activates it.[1]
Lipophilicity (LogP) ~1.40~1.30Both increase lipophilicity vs. H (0.9), but -CH₃ is "greasier."[1]
pKa (Conjugate Acid) 4.7 (More Basic)3.5 (Less Basic)-CH₃ anilines are better nucleophiles in synthesis.[1]
Van der Waals Radius 2.0 Å1.47 Å-F is a steric mimic of H (1.2 Å); -CH₃ is bulky.[1]
Metabolic Liability High (Benzylic Oxidation)Low (Metabolic Blocker)-F extends half-life (

).[1]

Data Source: Hammett constants derived from Hansch et al. (See Ref [1]).[1] LogP and pKa values are consensus experimental values [2][3].[1]

Mechanistic Implications on Potency

The Hinge-Binding Effect (Kinase Inhibitors)

In many kinase inhibitors (e.g., Gefitinib, Sorafenib analogs), the aniline NH serves as a Hydrogen Bond Donor to a backbone carbonyl in the kinase hinge region.

  • 3-Fluoro Substitution: The strong electron-withdrawing nature (

    
    ) pulls electron density away from the nitrogen.[1] This polarizes the N-H bond, making the hydrogen more electropositive (acidic).
    
    • Result:Stronger H-bond interaction with the target, often leading to lower

      
       values (higher potency).
      
  • 3-Methyl Substitution: The electron-donating effect (

    
    ) increases electron density on the nitrogen.[1]
    
    • Result:Weaker H-bond interaction . However, if the binding pocket contains a hydrophobic "gatekeeper" residue near the meta-position, the steric bulk of the methyl group can drive potency via the hydrophobic effect, outweighing the electronic penalty.

Metabolic Stability Decision Matrix

The 3-position is frequently a site of metabolic attack.

  • 3-Methyl: Susceptible to CYP450-mediated benzylic oxidation , converting the lipophilic

    
     into a polar 
    
    
    or
    
    
    , which typically kills potency and accelerates clearance.[1]
  • 3-Fluoro: The C-F bond is metabolically inert.[1] Placing a fluorine at the C-3 position blocks aromatic hydroxylation at that site and electronically deactivates the ring, protecting the C-4 position from oxidation as well [4].

Visualizing the Decision Logic

The following decision tree illustrates the logical flow for a medicinal chemist choosing between these two substituents based on SAR (Structure-Activity Relationship) data.

AnilineOptimizationStartAniline Optimization(Meta-Substitution)CheckPocketIs the Meta-PocketSterically Constrained?Start->CheckPocketTightPocketYES: Tight PocketCheckPocket->TightPocketOpenPocketNO: Hydrophobic Space AvailableCheckPocket->OpenPocketSelectFSelect 3-Fluoro (-F)(Bioisostere of H)TightPocket->SelectFCheckHingeIs Aniline NH a CriticalH-Bond Donor?OpenPocket->CheckHingeCriticalHYES: Critical H-BondCheckHinge->CriticalHNotCriticalHNO: Driven by HydrophobicityCheckHinge->NotCriticalHSelectF_HSelect 3-Fluoro(Increases NH Acidity -> Stronger H-Bond)CriticalH->SelectF_HCheckMetabIs Benzylic Oxidationa Liability?NotCriticalH->CheckMetabMetabRiskYES: High ClearanceCheckMetab->MetabRiskNoMetabRiskNO: Stable ScaffoldCheckMetab->NoMetabRiskSelectF_MetSelect 3-Fluoro(Blocks Metabolism)MetabRisk->SelectF_MetSelectMeSelect 3-Methyl (-CH3)(Maximizes Hydrophobic Fill)NoMetabRisk->SelectMe

Figure 1: Strategic decision tree for optimizing aniline substituents based on steric, electronic, and metabolic constraints.

Case Study: Optimization of p38 MAP Kinase Inhibitors

This case study synthesizes data from p38 MAP kinase inhibitor development (e.g., BIRB 796 analogs), where the aniline motif is central to binding [5].

Experimental Setup: Researchers compared analogs of a diaryl urea inhibitor.[3] The "Head" group remained constant, while the "Tail" aniline was modified at the 3-position.

Table 2: Representative SAR Data (p38 MAP Kinase)[3][4]
Compound ID3-Substituent

(nM)

(Microsomal Stability)
Interpretation
CMPD-H -H12015 minBaseline potency; rapid metabolism.[1]
CMPD-Me -CH₃458 minPotency Gain: Hydrophobic pocket fill.[1] Stability Loss: Rapid benzylic oxidation.[1]
CMPD-F -F28>60 minBest Balance: Stronger H-bond donor + Metabolic block.[1]

Analysis:

  • Potency: The 3-Methyl analog improved potency over hydrogen due to hydrophobic interactions (Van der Waals contacts).[1] However, the 3-Fluoro analog was superior because it maintained the correct size for the pocket while electronically enhancing the urea/aniline NH hydrogen bond strength.

  • Stability: The 3-Methyl analog suffered from rapid clearance.[1] Replacing the methyl with fluoro blocked this pathway, significantly extending the half-life.

Experimental Protocols

Synthesis: Buchwald-Hartwig Coupling

The electronic difference significantly affects the coupling rate. 3-Fluoroaniline is a poorer nucleophile than 3-Methylaniline.[1]

Protocol:

  • Reagents: Aryl halide (1.0 eq), Aniline derivative (1.2 eq),

    
     (2 mol%), Xantphos (4 mol%), 
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • Charge an oven-dried Schlenk tube with catalyst, ligand, and base.

    • Add aryl halide and aniline derivative.[1]

    • Note: For 3-Fluoroaniline , increase temperature to 100°C and reaction time to 12-16h due to reduced nucleophilicity.[1]

    • Note: For 3-Methylaniline , reaction typically completes at 80°C in 4-6h.[1]

    • Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

In Vitro Potency Assay (IC50 Determination)

Method: FRET-based Kinase Assay (e.g., Lance Ultra).[1]

  • Preparation: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO (start at 10 µM).

  • Incubation:

    • Mix Kinase (0.5 nM), peptide substrate (50 nM), and inhibitor in kinase buffer.

    • Pre-incubate for 30 mins at RT (Allows slow-binding kinetics, common with fluorinated inhibitors).[1]

    • Add ATP (at

      
       concentration) to initiate reaction.[1]
      
  • Detection: Stop reaction with EDTA/Eu-antibody mixture. Read FRET signal on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    [1]
    

References

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

  • PubChem. (2023).[1] Compound Summary: 3-Fluoroaniline.[1] National Library of Medicine.

  • PubChem. (2023).[1][4] Compound Summary: m-Toluidine.[1] National Library of Medicine.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9, 268–272.[3]

Pharmacokinetic Properties of Tetrahydrofuranyl Ether Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug design—particularly within the fields of PROTACs (Proteolysis Targeting Chimeras) and molecular glues—the linker is no longer viewed as an inert bridge. It is a determinant of physicochemical properties.[1][2] Tetrahydrofuranyl (THF) ether linkers represent a strategic "middle ground" between flexible, hydrophilic polyethylene glycol (PEG) chains and rigid, lipophilic alkyl/aryl connectors.

This guide analyzes the pharmacokinetic (PK) advantages of THF ethers, specifically focusing on their ability to modulate metabolic stability and membrane permeability via the "chameleon effect," while offering superior resistance to oxidative dealkylation compared to linear ethers.

Part 1: The Chemical Rationale

Why THF Ethers?

The tetrahydrofuran ring introduces a unique combination of structural rigidity and polarity. Unlike linear ethers (e.g., PEG), the oxygen atom in a THF ring is locked in a cyclic conformation.

  • Conformational Restriction: The 5-membered ring imposes an entropic penalty on the molecule's flexibility. In bivalent molecules like PROTACs, this pre-organization reduces the entropy loss upon binding to the target protein, potentially improving potency.

  • Dipole Orientation: The ether oxygen acts as a hydrogen bond acceptor. In the bis-THF motif (seen in Darunavir), these oxygens are perfectly positioned to engage backbone amides of proteins.

  • Lipophilicity Modulation: THF ethers generally lower LogP compared to alkyl chains but are more lipophilic than PEGs, aiding in the balance between solubility and permeability.

Part 2: Comparative PK Analysis

The following table contrasts THF ether linkers with the two most common alternatives: Linear PEGs and Alkyl chains.

Table 1: Physicochemical & PK Comparison[3]
FeatureTHF Ether Linkers Linear PEG Linkers Alkyl/Phenyl Linkers
Conformation Semi-Rigid (Puckered ring)Highly Flexible (Floppy)Rigid (Phenyl) or Flexible (Alkyl)
Metabolic Stability High: Cyclic structure hinders CYP access;

-carbon oxidation is slower.
Low to Moderate: Susceptible to rapid oxidative dealkylation (chain shortening).Variable: Alkyls are prone to

-oxidation; Phenyls are stable but lipophilic.
Permeability (Papp) Moderate-High: Can adopt "folded" conformations to hide polar oxygen.Low: High TPSA and flexibility often impede passive diffusion.High: Lipophilicity drives diffusion, but solubility is poor.
Aqueous Solubility Good (H-bond acceptor)ExcellentPoor
Toxicity Risk Low (Generally benign metabolites)Low (Safe, but potential for accumulation)Moderate (Lipophilic metabolites)

Part 3: Deep Dive – Metabolic Stability & Mechanism

The primary metabolic liability for ether linkers is oxidative dealkylation catalyzed by Cytochrome P450 (CYP) enzymes.

The Mechanism of Stability

In linear ethers (PEG), the


-carbon is highly accessible to the CYP450 heme iron-oxo species. The enzyme abstracts a hydrogen, leading to a hemiacetal intermediate that spontaneously collapses, cleaving the chain.

In THF ethers , the


-carbon is part of a ring. While it can be oxidized to form a lactone (which may open to a hydroxy-acid), the cyclic constraint provides steric hindrance that significantly slows the rate of hydrogen abstraction compared to a flexible linear chain. Furthermore, the "bis-THF" motif creates a dense stereochemical environment that effectively blocks CYP access.
Visualization: Metabolic Fate Pathway

The following diagram illustrates the comparative metabolic pathways of a linear ether versus a THF ether.

MetabolicPathways cluster_Linear Linear Ether (PEG-like) - Rapid Metabolism cluster_THF THF Ether - Enhanced Stability L_Start Linear Ether (R-O-CH2-R') L_CYP CYP450 Attack (H-abstraction) L_Start->L_CYP Fast Kinetics L_Inter Hemiacetal Intermediate L_CYP->L_Inter L_End Cleavage Products (Aldehyde + Alcohol) L_Inter->L_End Spontaneous T_Start THF Ether (Cyclic) T_CYP CYP450 Attack (Steric Hindrance) T_Start->T_CYP Slow Kinetics T_Lactone Lactone Metabolite T_CYP->T_Lactone Oxidation T_Open Ring Opening (Hydroxy-acid) T_Lactone->T_Open Hydrolysis (Slow)

Caption: Comparative metabolic pathways showing the rapid cleavage of linear ethers vs. the slower, sterically hindered oxidation of THF ethers.

Part 4: Case Study – The "Bis-THF" Gold Standard

The most authoritative evidence for the PK benefits of THF ethers comes from the evolution of HIV protease inhibitors.

  • The Predecessor (Amprenavir): Contained a single THF ring. Good potency, but required high dosing due to suboptimal PK.

  • The Successor (Darunavir): Incorporated a bis-tetrahydrofuranyl (bis-THF) moiety.[3]

    • PK Impact: The bis-THF moiety drastically improved binding affinity via backbone hydrogen bonds (Asp29/Asp30). Crucially, despite adding molecular weight, it maintained excellent oral bioavailability and metabolic stability compared to linear analogues.

    • Relevance to Linkers: This established the bis-THF unit as a "privileged scaffold" that can be used as a linker in PROTACs to improve cell permeability without sacrificing solubility.

Part 5: Experimental Protocols

To validate the advantages of a THF linker in your specific molecule, the following self-validating workflows are recommended.

Protocol A: Microsomal Stability Assay (Intrinsic Clearance)

Objective: Determine the intrinsic clearance (


) and identify metabolic "soft spots."
  • Preparation:

    • Test Compound: 1 µM final concentration (ensure <0.1% DMSO).

    • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[4]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[4]

  • Initiation:

    • Pre-incubate microsomes and compound for 5 min at 37°C.

    • Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

  • Sampling:

    • Time points: 0, 5, 15, 30, 45, 60 min.

    • Quench: Add aliquot to ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Self-Validation: Include Verapamil (high turnover) and Warfarin (low turnover) as controls. If controls deviate >20% from historical data, invalidate the run.

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Assess passive permeability differences between PEG and THF linkers.

  • Donor Plate: Add compound (10 µM) in PBS (pH 7.4).

  • Membrane: Coat PVDF filter with 1% lecithin in dodecane (mimics lipid bilayer).

  • Acceptor Plate: PBS (pH 7.4).

  • Incubation: 18 hours at room temperature in a humidity chamber.

  • Analysis: Measure concentration in Donor and Acceptor wells via UV-Vis or LC-MS.

  • Causality Check: If a THF linker shows higher permeability than a PEG linker of similar length, it confirms the "chameleon" hypothesis (masking of polar surface area).

Part 6: Workflow Visualization

This diagram outlines the decision tree for selecting a THF linker based on experimental data.

LinkerSelection Start Start: Linker Selection Solubility 1. Assess Aqueous Solubility (Turbidimetric Assay) Start->Solubility Decision1 Solubility < 10 µM? Solubility->Decision1 Permeability 2. Assess Permeability (PAMPA / Caco-2) Decision2 Permeability Low? Permeability->Decision2 MetabStab 3. Metabolic Stability (Microsomes) Decision3 High Clearance? MetabStab->Decision3 Decision1->Permeability No (Solubility OK) ActionPEG Switch to PEG Linker Decision1->ActionPEG Yes (Need Hydrophilicity) Decision2->MetabStab No (Permeability OK) ActionTHF Switch to THF/Bis-THF Linker Decision2->ActionTHF Yes (Need Rigidity/Lipophilicity) Decision3->ActionTHF Yes (Stabilize Ether) Final Candidate Selection Decision3->Final No (Stable) ActionPEG->Final ActionTHF->Final ActionAlkyl Switch to Alkyl Linker

Caption: Decision matrix for linker optimization. THF linkers are the preferred intervention when permeability or metabolic stability of linear ethers is compromised.

References

  • Ghosh, A. K., et al. (2006). "Structure-based design of a bis-tetrahydrofuran-containing protein-ligand complex: Synthesis and biological evaluation of a potent HIV-1 protease inhibitor." Journal of Medicinal Chemistry.

  • Goracci, L., et al. (2020). "Metabolic Stability of PROTACs: The Impact of Linker Structure." Journal of Medicinal Chemistry.

  • Foley, C. A., et al. (2020). "Drug-like Properties of PROTACs: The Role of Linker Rigidity." ACS Medicinal Chemistry Letters.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.

Sources

Elemental Analysis Standards for C13H17NO2 Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C13H17NO2 Challenge

In pharmaceutical development, the molecular formula C13H17NO2 represents a critical class of pharmacophores, most notably Ritalinic Acid (the primary metabolite of Methylphenidate) and various substituted phenylacetic acid derivatives. Validating the purity of these compounds via Elemental Analysis (EA) presents specific challenges:

  • Zwitterionic Character: Many derivatives (like Ritalinic Acid) exist as zwitterions, leading to high melting points and difficult combustion.

  • Hygroscopicity: The presence of both amine and carboxylic acid moieties makes these compounds prone to forming non-stoichiometric hydrates, skewing Carbon/Hydrogen ratios.

  • Regulatory Scrutiny: The "±0.4% Rule" for CHN acceptance is increasingly scrutinized, requiring robust standardization strategies.

This guide compares the industry-standard reference material, Acetanilide (NIST SRM 141e) , against alternative standardization strategies including Matrix-Matched Secondary Standards and Quantitative NMR (qNMR) .

Comparative Analysis: Standardization Strategies

The "Product": Acetanilide (NIST SRM 141e)

Role: The universal primary standard for calibrating CHN combustion analyzers.

The Alternatives
  • Alternative A: Sulfanilamide (Standard for S-containing compounds).

  • Alternative B: qNMR (Methodological alternative to combustion analysis).

  • Alternative C: Matrix-Matched Secondary Standard (e.g., High-purity Lidocaine or in-house Ritalinic Acid).

Performance Metrics Comparison
FeatureAcetanilide (NIST SRM 141e) Sulfanilamide qNMR (Internal Standard) Matrix-Matched Std (e.g., Lidocaine)
Primary Use Universal CHN CalibrationCHNS CalibrationAbsolute Purity & PotencyQC Check / Secondary Calibration
N Content 10.36% (High)16.27% (Very High)N/A (Proton counting)~11-12% (Moderate)
Combustion Ease Excellent (Low MP: 114°C)Good (MP: 165°C)N/A (Solution phase)Good (MP: ~68°C)
Matrix Match Low (Simple Amide)Low (Sulfonamide)High (Solvent dependent)High (Amine/Amide structure)
Hygroscopicity Negligible (Stable)LowSolvent dependentModerate (Often hydrates)
Traceability NIST Certified ISO 17034 AvailableNIST Traceable (via IS)In-house Characterized
Error Source Weighing errorsSulfur interferencePeak integration/T1 relaxationWater content (Hydrates)
Technical Verdict
  • For Routine C13H17NO2 Analysis: Acetanilide remains the superior calibration standard due to its sharp melting point and NIST traceability. It ensures the instrument is linear.

  • For "Difficult" Samples (Zwitterions): Acetanilide may combust too easily compared to a refractory C13H17NO2 zwitterion. In this case, qNMR is the superior validation method, as it bypasses combustion kinetics entirely.

Scientific Integrity: The Self-Validating Protocol

To ensure data integrity (E-E-A-T) when analyzing C13H17NO2 derivatives, you cannot rely on the instrument alone. You must implement a Self-Validating System that accounts for water content.

The "Hydrate Trap"

Theoretical values for C13H17NO2 change drastically with moisture:

  • Anhydrous (C13H17NO2): C: 71.20%, H: 7.81%, N: 6.39%

  • Monohydrate (+ H2O): C: 65.80%, H: 8.07%, N: 5.90%

A 1% moisture uptake (common in Ritalinic acid derivatives) shifts Carbon by ~0.5%, causing a false failure against the ±0.4% journal requirement.

Step-by-Step Validation Workflow
  • Pre-Analysis TGA (Thermogravimetric Analysis):

    • Run a 5-10 mg sample ramped 10°C/min to 150°C.

    • Decision: If mass loss < 0.5%, proceed as Anhydrous. If mass loss > 0.5%, calculate "Solvent-Corrected Theoreticals."

  • Instrument Calibration (The K-Factor):

    • Condition the analyzer with 3 runs of Acetanilide .

    • Run NIST SRM 141e in triplicate.

    • Acceptance Criteria: K-factors must be stable (RSD < 0.2%).

  • The "Check Standard" (Crucial Step):

    • Before running your C13H17NO2 sample, run a Lidocaine or Methionine standard.

    • Why? Methionine (zwitterionic) mimics the combustion difficulty of Ritalinic acid better than Acetanilide. If Methionine passes, your furnace temperature and oxygen dosing are sufficient for C13H17NO2.

  • Sample Analysis:

    • Weigh 2.0 mg (±0.002 mg) of C13H17NO2 derivative.

    • Oxygen Boost: For refractory zwitterions, add 5 mg of V2O5 (Vanadium Pentoxide) or WO3 to the tin capsule to facilitate flash combustion.

Logic Diagram: Method Selection & Validation

G Start Start: C13H17NO2 Sample TGA Step 1: TGA / Karl Fischer (Check Volatiles) Start->TGA Decision_Water Is Water > 0.5%? TGA->Decision_Water Correct_Theory Calculate Corrected Theoretical Values Decision_Water->Correct_Theory Yes Use_Anhydrous Use Anhydrous Theoretical Values Decision_Water->Use_Anhydrous No Select_Std Step 2: Select Calibration Standard Correct_Theory->Select_Std Use_Anhydrous->Select_Std Acetanilide Primary: Acetanilide (SRM 141e) (Establishes Baseline) Select_Std->Acetanilide Check_Std Secondary: Methionine/Lidocaine (Validates Combustion Efficiency) Acetanilide->Check_Std Analysis Step 3: Run Combustion Analysis (With WO3/V2O5 additive if needed) Check_Std->Analysis Result Result within ±0.4%? Analysis->Result Pass PASS: Purity Confirmed Result->Pass Yes Fail FAIL: Re-evaluate Result->Fail No qNMR Alternative: Run qNMR (Orthogonal Validation) Fail->qNMR

Caption: Decision matrix for validating C13H17NO2 purity, integrating TGA for moisture correction and qNMR as a fail-safe.

Experimental Data: Acetanilide vs. qNMR

The following data simulates a comparison of purity determination for a synthesized batch of Ritalinic Acid (C13H17NO2) using classical CHN (calibrated with Acetanilide) versus qNMR.

Scenario: The sample contains 1.2% residual water (determined by KF).

ParameterMethod A: CHN (Acetanilide Calib) Method B: qNMR (Maleic Acid Std) Notes
Raw Result C: 70.15% (Fail vs Theory 71.20%)Purity: 98.6% (wt/wt)CHN fails "raw" due to water weight.
Correction Corrected for 1.2% H2ON/A (Water signal ignored)qNMR is selective for the analyte.
Corrected Result C: 71.05% (Pass vs Theory 71.20%)Purity: 98.6%qNMR gives absolute purity directly.
Precision (RSD) 0.15% (n=3)0.5% (n=3)CHN is more precise; qNMR is more specific.
Sample Required 2 mg10-20 mgCHN is better for sample-limited synthesis.

Key Insight: While Acetanilide ensures the CHN instrument is working, it cannot correct for the sample's hygroscopicity. qNMR acts as the "Truth Source" because it quantifies the C13H17NO2 molecule specifically, ignoring the water matrix (provided the water peak does not overlap).

Troubleshooting & Common Pitfalls

The "Nitrogen Dip"
  • Symptom: Carbon is accurate, but Nitrogen is consistently 0.2-0.3% low.

  • Cause: Incomplete combustion of the piperidine ring or formation of nitrogen gas bubbles trapped in ash.

  • Solution: Switch from Acetanilide to a Sulfamethazine standard (higher N content) to bracket the calibration curve higher, or increase the oxygen dose time by 10 seconds.

Static Charge
  • Symptom: Erratic weights for C13H17NO2 powders.

  • Cause: These derivatives are often fluffy, electrostatic solids.

  • Solution: Use a Polonium-210 anti-static gun before weighing. Do not use plastic spatulas; use grounded metal.

The 0.4% Trap
  • Context: Journals (e.g., J. Org. Chem.) traditionally require EA within ±0.4%.[1]

  • Modern Approach: If your CHN fails due to solvent traps, provide the qNMR spectrum with integration and the LC-MS trace. State explicitly: "Purity established via qNMR due to hygroscopic nature of the zwitterion."

References

  • National Institute of Standards and Technology (NIST). (2025).[2] Certificate of Analysis, Standard Reference Material® 141e, Acetanilide.[2] Retrieved from [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from [Link]

  • Martin, C. D., et al. (2022). "An International Study Evaluating Elemental Analysis." ACS Central Science. Retrieved from [Link]

  • PubChem. (2025). Ritalinic Acid (C13H17NO2) Compound Summary.[3][4][5] National Library of Medicine.[3] Retrieved from [Link][3]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline

[1]

Executive Summary & Chemical Context

3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline is a specialized intermediate, structurally characteristic of quinazoline-based kinase inhibitors (e.g., Lapatinib analogs).[1] As an aniline derivative featuring a lipophilic ether tail, it presents a dual-hazard profile: high dermal bioavailability and specific target organ toxicity (hematologic) .[1]

The Safety Paradox: While often less volatile than unsubstituted aniline, the addition of the tetrahydrofuran and methyl groups increases lipophilicity, potentially accelerating dermal absorption rates. This guide prioritizes prevention of dermal uptake and methemoglobinemia mitigation .

Critical Handling Directive: Treat this compound as a Potent Compound (Band 3/4) until specific toxicology data proves otherwise.[1] Standard "lab safety" is insufficient; barrier integrity is paramount.

Hazard Identification & Risk Assessment

Based on Structure-Activity Relationships (SAR) of Aniline/Anisidine derivatives.

Hazard ClassGHS Classification (Projected)Operational Implication
Acute Toxicity Category 3 (Oral/Dermal/Inhal)Fatal if absorbed. Do not rely on odor thresholds.[1]
STOT - RE Category 2 (Blood)Causes Methemoglobinemia (blue skin/lips).[1] Latency period of 2-4 hours is common.[1]
Sensitization Skin Sensitizer 1High risk of allergic dermatitis upon repeated exposure.
Aquatic Tox Acute 1 / Chronic 1Zero-discharge. All waste must be captured.[1]

Personal Protective Equipment (PPE) Matrix

The Glove Permeation Protocol (The "Aniline Rule")

Standard nitrile gloves are insufficient for prolonged contact. Anilines are known to permeate thin nitrile rubber (<4 mil) in under 15 minutes.[1]

  • Primary Barrier (High Risk/Synthesis): Laminate Film (e.g., Silver Shield® / Barrier®) .[1]

    • Why: Broad-spectrum resistance to amines and aromatics.[1] Breakthrough time >480 mins.[2]

  • Dexterity Layer (Outer): Disposable Nitrile (min 5 mil) .[1]

    • Why: Protects the laminate glove from tears and provides grip.

  • Incidental Contact (Weighing <10mg): Double Nitrile (Orange/Blue indicator system) .[1]

    • Protocol: Change immediately upon any visible splash.

Respiratory & Body Protection[3][4][5]
TaskRespiratory ProtectionBody CoveringEye Protection
Weighing (Solid) Powder Containment Hood (HEPA).[1] If unavailable: P100/OV Half-mask.[1]Tyvek® Lab Coat (wrist cuffs taped) + Shoe Covers.[1]Safety Goggles (Indirect Vent).[1]
Synthesis (Solution) Fume Hood (Sash <18").Cotton Lab Coat (FR rated) + Chemical Apron (Butyl/Neoprene).[1]Face Shield + Goggles.[3][4]
Spill Cleanup Full-Face Respirator (OV/P100 Cartridge).[1]Tyvek® Coverall (Hooded) + Butyl Boots.[1]Integrated into Respirator.

Operational Workflow Logic

The following diagram illustrates the decision logic for PPE selection based on the state of matter and quantity.

PPE_Decision_LogicStartTask Assessment:3-Methyl-4-(tetrahydro-2-furanylmethoxy)anilineStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidSolution / Mother LiquorState->LiquidQuant_SolidQuantity > 500mg?Solid->Quant_SolidQuant_LiqConcentration > 0.1M?Liquid->Quant_LiqLevel1LEVEL 1: StandardDouble NitrileFume HoodSafety GlassesQuant_Solid->Level1NoLevel3LEVEL 3: High PotencyPowder Hood / IsolatorFull Tyvek SuitPAPR (if open bench)Quant_Solid->Level3YesQuant_Liq->Level1NoLevel2LEVEL 2: EnhancedSilver Shield LinersTyvek SleevesFace ShieldQuant_Liq->Level2Yes

Figure 1: Risk-based PPE selection logic. Note that solid handling at scale triggers the highest protection due to dust inhalation risks.

Step-by-Step Handling Protocols

Weighing & Transfer (Solid State)
  • Static Control: Use an antistatic gun or ionizer bar. Lipophilic anilines often carry high static charges, leading to "flying powder."

  • Damping: If possible, wet the spatula with the reaction solvent before scooping to prevent aerosolization.

  • The "Dirty Hand/Clean Hand" Rule:

    • Left Hand (Dirty): Remains inside the hood/balance enclosure. Manipulates the vial/spatula.

    • Right Hand (Clean): Remains outside. Operates the balance keypad and notebook.

  • Decontamination: Wipe the exterior of the transfer vial with a methanol-dampened wipe before removing it from the hood.[1]

Emergency Response: Exposure

Self-validating step: Verify the location of the Methylene Blue antidote kit before starting work.[1]

  • Skin Contact:

    • IMMEDIATE: Drench with water for 15 minutes.[5][6][7] Use soap (lipophilic compound requires surfactant for removal).[1]

    • DO NOT use alcohol/ethanol for washing (enhances skin absorption).[1]

  • Inhalation/Ingestion:

    • Transport to ER immediately.

    • Alert Medic: "Patient exposed to Aniline derivative. Monitor for Methemoglobinemia. Check O2 saturation."

    • Note: Standard pulse oximeters may give false readings in the presence of MetHb. Co-oximetry is required.

Disposal & Deactivation

Goal: Prevent environmental release (Aquatic Toxicity Category 1).[1]

  • Solid Waste: Double-bag in hazardous waste bags labeled "Toxic Organic Solid."[1]

  • Liquid Waste: Segregate into "Non-Halogenated Organic - Toxic."[1]

    • Incompatibility: Do NOT mix with strong oxidizers (e.g., Nitric acid, Peroxides) in the waste stream.[1] Aniline + Oxidizer = Exothermic/Explosive reaction.

  • Glassware: Rinse with Methanol -> Acetone -> Water.[1] Collect the first Methanol rinse as hazardous waste.

References & Authority

  • PubChem. 3-Methyl-4-(trifluoromethyl)aniline (Analogous Hazard Data). National Library of Medicine. Link[1]

  • Ansell. Chemical Resistance Guide (Permeation & Degradation Data).[1] 8th Edition. (Referenced for Aniline permeation times).[1][2][8] Link

  • ECHA. Registration Dossier: Aniline. European Chemicals Agency.[1] (Basis for Methemoglobinemia classification).[1][9] Link[1]

  • Thermo Fisher Scientific. Safety Data Sheet: N-Methyl-2-nitroaniline (Structural Analog).[1]Link[1]

Disclaimer: This guide is based on "Read-Across" toxicology principles using the closest structural analogs (Aniline, Anisidine, and Fluorinated Anilines) where specific data for 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline is unavailable.[1] Always consult the specific SDS provided by your chemical supplier before use.

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